molecular formula C10H7BrN2O2 B1270705 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid CAS No. 926212-84-2

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Número de catálogo: B1270705
Número CAS: 926212-84-2
Peso molecular: 267.08 g/mol
Clave InChI: WAAQQRWNTQPCCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-bromopyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-7(2-4-9)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAQQRWNTQPCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363647
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
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Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926212-84-2
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
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Foundational & Exploratory

Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines a detailed experimental protocol based on the robust and widely applicable Ullmann condensation reaction.

Introduction

N-arylpyrazoles are a significant class of heterocyclic compounds frequently found in pharmaceuticals and agrochemicals. The synthesis of these molecules is of great interest to organic and medicinal chemists. The target molecule, this compound, possesses a key structural motif that allows for further chemical modifications, making it a versatile intermediate for the development of novel therapeutic agents. The Ullmann condensation, a copper-catalyzed N-arylation reaction, represents a reliable and established method for the construction of the C(aryl)-N(pyrazole) bond.[1][2][3]

Synthetic Pathway

The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation between 4-bromo-1H-pyrazole and a suitable 4-halobenzoic acid derivative. The general reaction scheme is presented below.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4_bromo_pyrazole 4-bromo-1H-pyrazole Intermediate_Ester Methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate 4_bromo_pyrazole->Intermediate_Ester + 4_halobenzoic_acid_ester Methyl 4-halobenzoate (X = I, Br) 4_halobenzoic_acid_ester->Intermediate_Ester Catalyst CuI Catalyst->Intermediate_Ester Ligand Ligand (e.g., L-proline, DMEDA) Ligand->Intermediate_Ester Base Base (e.g., K2CO3, Cs2CO3) Base->Intermediate_Ester Solvent Solvent (e.g., DMF, DMSO) Solvent->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (e.g., LiOH, H2O/THF)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

This section provides a detailed, step-by-step protocol for the synthesis of the target compound. The procedure is adapted from established methods for N-arylation of pyrazoles.[2]

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
4-bromo-1H-pyrazole2075-45-8C₃H₃BrN₂Starting material
Methyl 4-iodobenzoate619-44-3C₈H₇IO₂Aryl halide source (iodo derivative preferred for higher reactivity)
Copper(I) iodide (CuI)7681-65-4CuICatalyst
L-proline147-85-3C₅H₉NO₂Ligand
Potassium carbonate (K₂CO₃)584-08-7K₂CO₃Base
Dimethylformamide (DMF)68-12-2C₃H₇NOSolvent
Lithium hydroxide (LiOH)1310-65-2LiOHFor hydrolysis
Tetrahydrofuran (THF)109-99-9C₄H₈OCo-solvent for hydrolysis
Hydrochloric acid (HCl)7647-01-0HClFor acidification
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent
BrineN/ANaCl (aq)For washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent

3.2. Step-by-Step Procedure

Step 1: N-Arylation

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq), methyl 4-iodobenzoate (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-bromo-1H-pyrazole.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Hydrolysis

  • Dissolve the purified methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

3.3. Expected Yield and Purity

While the exact yield for this specific compound is not extensively reported, similar Ullmann-type N-arylations of pyrazoles typically proceed in good to excellent yields, ranging from 60% to 90% for the coupling step. The purity of the final product should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow Start Start Setup Assemble Reaction Flask (Reactants, Catalyst, Ligand, Base, Solvent) Start->Setup Reaction Heat and Stir (110-120 °C, 12-24 h) Setup->Reaction Workup Aqueous Workup and Extraction (Water, EtOAc) Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Hydrolysis_Setup Dissolve Ester in THF/Water Add LiOH Purification1->Hydrolysis_Setup Hydrolysis_Reaction Stir at Room Temperature (4-12 h) Hydrolysis_Setup->Hydrolysis_Reaction Hydrolysis_Workup Remove THF, Acidify with HCl Hydrolysis_Reaction->Hydrolysis_Workup Isolation Filter and Dry Precipitate Hydrolysis_Workup->Isolation Analysis Characterize Final Product (NMR, MS) Isolation->Analysis End End Analysis->End

Caption: A step-by-step workflow for the synthesis of the target compound.

Alternative Synthetic Strategies

While the Ullmann condensation is a preferred method, other synthetic routes for N-arylpyrazoles exist. These include palladium-catalyzed Buchwald-Hartwig amination and one-pot syntheses from aryl halides.[4][5][6] The choice of method may depend on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Safety Considerations

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This technical guide provides a robust and detailed protocol for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings and requirements.

References

Spectroscopic characterization of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

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Deepening Spectroscopic Analysis

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An In-depth Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative of benzoic acid. Its chemical structure combines a brominated pyrazole ring with a benzoic acid moiety, offering multiple points for chemical modification.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 926212-84-2[1]
Molecular Formula C₁₀H₇BrN₂O₂[1]
Molecular Weight 267.08 g/mol [1]
Appearance Off-white to light yellow powder (predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

Synthesis

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product p_bromobenzoic_acid p-bromobenzoic acid ethyl_4_bromobenzoate Ethyl 4-bromobenzoate p_bromobenzoic_acid->ethyl_4_bromobenzoate Esterification (Ethanol, H₂SO₄) hydrazinobenzoic_acid 4-Hydrazinobenzoic acid ethyl_4_bromobenzoate->hydrazinobenzoic_acid Hydrazinolysis (Hydrazine hydrate) pyrazolyl_benzoic_acid 4-(1H-pyrazol-1-yl)benzoic acid hydrazinobenzoic_acid->pyrazolyl_benzoic_acid Cyclization (e.g., malonaldehyde bis(dimethyl acetal), acid) final_product This compound pyrazolyl_benzoic_acid->final_product Bromination (e.g., NBS, Br₂/AcOH)

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds.[2] Optimization and specific reaction conditions would need to be determined experimentally.

Step 1: Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

A common precursor for this synthesis is 4-hydrazinobenzoic acid. This can be synthesized from 4-aminobenzoic acid via diazotization followed by reduction.

Step 2: Cyclization to form 4-(1H-pyrazol-1-yl)benzoic acid

  • 4-Hydrazinobenzoic acid is reacted with a suitable 1,3-dicarbonyl equivalent, such as malonaldehyde bis(dimethyl acetal), in the presence of an acid catalyst (e.g., HCl) in a suitable solvent like ethanol.

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon cooling, the product, 4-(1H-pyrazol-1-yl)benzoic acid, may precipitate and can be collected by filtration.

Step 3: Bromination of 4-(1H-pyrazol-1-yl)benzoic acid

  • 4-(1H-pyrazol-1-yl)benzoic acid is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • The final product, this compound, is then isolated by quenching the reaction, followed by extraction and purification, typically by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound are not available in the searched literature. The following are predicted characteristic spectral features based on the analysis of its structural components and data from similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Peaks/Signals
¹H NMR - Aromatic protons of the benzoic acid ring (likely two doublets in the range of 7.5-8.5 ppm).- Protons on the pyrazole ring (likely two singlets or doublets, with chemical shifts influenced by the bromine atom and the linkage to the benzoic acid).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic carbons of the benzoic acid ring (~120-140 ppm).- Carbons of the pyrazole ring, with the carbon bearing the bromine atom shifted downfield.
IR (Infrared) Spectroscopy - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- Aromatic C=C stretches (~1600 and ~1475 cm⁻¹).- C-Br stretch (in the fingerprint region, < 700 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ and/or protonated molecule [M+H]⁺ showing a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Reactivity and Potential Applications

The chemical structure of this compound makes it a versatile building block in organic synthesis and drug discovery.

  • The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the attachment of diverse molecular fragments.

  • The bromine atom on the pyrazole ring is a key functional handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This enables the introduction of various aryl, heteroaryl, or alkyl groups at this position, facilitating the synthesis of complex molecular architectures.

Derivatives of pyrazole-containing benzoic acids have been investigated for a range of biological activities, including as antibacterial agents.[3][4] The ability to readily modify both the benzoic acid and the pyrazole moieties of this compound makes it an attractive scaffold for the development of new therapeutic agents.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow Start This compound Amide_Coupling Amide Coupling (via -COOH) Start->Amide_Coupling Cross_Coupling Cross-Coupling (via -Br) Start->Cross_Coupling Library_Synthesis Library Synthesis Amide_Coupling->Library_Synthesis Cross_Coupling->Library_Synthesis Screening High-Throughput Screening (Biological Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow using the target compound as a scaffold.

This guide serves as a foundational resource for researchers interested in the chemical properties and applications of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential in various scientific disciplines.

References

Unraveling the Core Mechanism of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific, experimentally validated mechanism of action for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is not extensively detailed in current scientific literature, a comprehensive analysis of structurally related pyrazole-substituted benzoic acid derivatives provides a strong foundation for understanding its potential biological activities. This technical guide synthesizes the existing research on this class of compounds, focusing on their established antibacterial properties to propose a likely framework for the mechanism of action of this compound.

The Therapeutic Potential of Pyrazole-Containing Compounds

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Several clinically approved drugs feature the pyrazole nucleus, highlighting its significance in therapeutic applications.[3] Within the realm of antibacterial research, pyrazole derivatives have emerged as promising candidates, with studies pointing towards their ability to inhibit crucial bacterial enzymes and cellular processes.[4][5]

Postulated Antibacterial Mechanisms of Action for Pyrazole-Benzoic Acid Derivatives

Investigations into pyrazole-benzoic acid derivatives have revealed two principal mechanisms through which they exert their antibacterial effects: the inhibition of fatty acid biosynthesis and the permeabilization of the bacterial cell membrane.

Inhibition of Fatty Acid Biosynthesis

A significant body of evidence suggests that certain pyrazole-containing compounds function by inhibiting the bacterial fatty acid biosynthesis (FAS-II) pathway.[6][7]

  • Strategic Targeting of the FAS-II Pathway: The bacterial FAS-II system is composed of a series of discrete, monofunctional enzymes, which stands in contrast to the large, multifunctional fatty acid synthase (FAS-I) found in mammals.[8][9] This fundamental difference allows for the development of selective inhibitors that target the bacterial pathway, potentially minimizing off-target effects in humans.[10] Fatty acids are indispensable for the synthesis and maintenance of the bacterial cell membrane's structural integrity.[8][11]

  • Evidence from Structural Analogs: Research on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives has utilized CRISPRi (CRISPR interference) to identify them as inhibitors of fatty acid biosynthesis.[6]

FASII_Inhibition cluster_bacterium Bacterial Cell cluster_fasii FAS-II Cycle AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AccABCD FabD FabD MalonylCoA->FabD AcylACP Acyl-ACP FabH FabH AcylACP->FabH ElongatedAcylACP Elongated Acyl-ACP FattyAcids Fatty Acids ElongatedAcylACP->FattyAcids Membrane Cell Membrane Components FattyAcids->Membrane ElongationCycle Elongation Cycle (FabG, FabA/Z, FabI) FabF_B FabF/B FabF_B->ElongatedAcylACP Pyrazole Pyrazole-Benzoic Acid Derivative Pyrazole->ElongationCycle Inhibition

Caption: Proposed inhibition of the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway by pyrazole derivatives.

Permeabilization of the Bacterial Cell Membrane

An alternative mechanism of action identified for related pyrazole derivatives involves the disruption and subsequent permeabilization of the bacterial cell membrane.[12][13]

  • Mechanism of Membrane Disruption: It is hypothesized that these compounds interact with the lipid bilayer of the bacterial membrane, compromising its structural integrity.[14] This disruption can lead to the uncontrolled leakage of vital intracellular contents and the influx of substances from the external environment, culminating in cell death.[15] The cell membrane represents a critical vulnerability, as its disruption is lethal even to dormant or persister cells.[14]

Membrane_Permeabilization Compound Pyrazole-Benzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Influx Influx of External Substances Disruption->Influx Death Bacterial Cell Death Leakage->Death Influx->Death

Caption: Proposed mechanism of bacterial cell membrane permeabilization by pyrazole derivatives.

Quantitative Antibacterial Activity of Related Pyrazole-Benzoic Acid Derivatives

The following table provides a summary of the antibacterial potency of various pyrazole-benzoic acid derivatives against Gram-positive bacteria, as documented in the scientific literature. It is crucial to recognize that these data pertain to derivatives and not specifically to this compound.

Compound Class/DerivativeBacterial Strain(s)Activity MetricValue (µg/mL)Reference(s)
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativesStaphylococcus aureus, Enterococcus faecalisMICas low as 0.78[12][13]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativesBacillus subtilisMICas low as 0.5[6][7]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesGram-positive bacteria, including S. aureusMICas low as 0.78[16]

MIC: Minimum Inhibitory Concentration

Methodologies for Elucidating the Mechanism of Action

The subsequent sections detail generalized experimental protocols for investigating the potential mechanisms of action discussed above. These are based on established methods reported for analogous compounds.

Protocol for Identifying Fatty Acid Biosynthesis (FAB) Inhibition

This conceptual workflow illustrates a CRISPRi-based screening method to pinpoint FAB inhibitors, as suggested by research on related compounds.[6]

FAB_Inhibition_Workflow cluster_workflow CRISPRi-based Target Identification Workflow Start Start: Antibacterial Pyrazole Compound Library Construct CRISPRi Library Targeting Essential Genes (incl. FAS-II genes) Start->Library Screen Screen Library for Increased Susceptibility to the Compound Library->Screen Identify Identify sgRNAs Enriched in Susceptible Population Screen->Identify Validate Validate Target Genes (e.g., individual knockdowns, overexpression) Identify->Validate Conclusion Conclusion: Compound Inhibits Fatty Acid Biosynthesis Validate->Conclusion

Caption: Workflow for identifying Fatty Acid Biosynthesis inhibitors using CRISPRi.

Protocol for Evaluating Membrane Permeabilization

This protocol describes the use of flow cytometry and protein leakage assays to quantify membrane damage.[12]

  • Preparation of Bacterial Cultures:

    • Cultivate bacterial strains of interest (e.g., S. aureus, E. faecalis) in a suitable broth until they reach the mid-logarithmic growth phase.

    • Harvest the cells via centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend to a standardized cell density.

  • Treatment with Test Compound:

    • Incubate the bacterial suspension with the test compound across a range of concentrations (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration).

    • Include a vehicle control (e.g., DMSO) and a positive control known to disrupt bacterial membranes.

  • Flow Cytometry Analysis of Membrane Permeability:

    • Introduce a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the treated bacterial suspensions.

    • Following a brief incubation period in the dark, analyze the samples using a flow cytometer. A significant increase in the fluorescence signal from PI indicates that the cell membrane has been compromised, allowing the dye to enter and bind to the intracellular DNA.

  • Protein Leakage Assay:

    • After treatment with the compound, pellet the bacterial cells by centrifugation.

    • Carefully collect the supernatant.

    • Quantify the protein concentration in the supernatant using a standard method like the Bradford or BCA protein assay.

    • An elevated protein concentration in the supernatant of the treated samples, as compared to the control, signifies the leakage of cytoplasmic proteins through a damaged cell membrane.

Summary and Future Research Directions

References

Unlocking the Therapeutic Potential of the 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is primarily utilized as a chemical scaffold in the synthesis of more complex derivatives. As such, direct biological data for this specific parent compound is not extensively available in the public domain. This guide focuses on the biological targets and activities of its closely related derivatives, which incorporate the this compound core. The presented data, protocols, and mechanisms pertain to these derivatives and are intended to highlight the therapeutic potential inherent to this chemical scaffold.

Introduction

The pyrazole ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. When incorporated into a larger molecular framework, such as that of this compound, it serves as a versatile building block for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated significant potential, particularly as potent antibacterial agents against a range of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the biological targets, quantitative activity, and mechanisms of action associated with derivatives of this compound.

Biological Target and Mechanism of Action: Antibacterial Activity

Derivatives of this compound have emerged as a promising class of antibacterial agents. Their primary mechanism of action against bacteria, particularly Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, is the disruption of fundamental cellular processes. Two key mechanisms have been identified for these derivatives: permeabilization of the cell membrane and inhibition of fatty acid biosynthesis.

Cell Membrane Permeabilization

Several derivatives have been shown to induce damage to the bacterial cell membrane. This disruption leads to the leakage of intracellular components and ultimately cell death. The proposed mechanism involves the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Leakage Leakage Lipid3->Leakage Loss of Integrity Compound Pyrazole Derivative Compound->Lipid2 Disruption Contents Cellular Contents cluster_pathway Fatty Acid Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fab_Enzymes Fab Enzymes Malonyl_CoA->Fab_Enzymes Fatty_Acids Fatty Acids Fab_Enzymes->Fatty_Acids Membrane Cell Membrane Components Fatty_Acids->Membrane Compound Pyrazole Derivative Inhibition_Point Compound->Inhibition_Point Start Prepare serial dilutions of test compound in microplate wells Inoculate Inoculate wells with a standardized bacterial suspension Start->Inoculate Incubate Incubate the microplate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for bacterial growth Incubate->Observe Determine Determine the MIC as the lowest concentration with no visible growth Observe->Determine Start Treat bacterial cells with pyrazole derivative Stain Stain cells with a membrane-impermeable fluorescent dye (e.g., Propidium Iodide) Start->Stain Analyze Analyze cells using a flow cytometer Stain->Analyze Detect Detect fluorescent cells, indicating membrane permeabilization Analyze->Detect

The Intricate Dance of Structure and Activity: A Technical Guide to Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this important class of molecules, offering a comprehensive resource for researchers engaged in drug discovery and development. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to illuminate the key structural features that govern the biological activity of pyrazole carboxylic acid derivatives.

Core Structure and Biological Activities

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, endowed with a carboxylic acid functional group, presents a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability.[1] This has led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The position and nature of substituents on the pyrazole ring, as well as the derivatization of the carboxylic acid moiety, are critical determinants of their biological profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole carboxylic acids is exquisitely sensitive to their substitution pattern. The following sections dissect the SAR for key therapeutic areas, supported by quantitative data.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[4]

Key SAR Insights:

  • N-1 Position: Substitution with bulky aromatic or heteroaromatic rings is often crucial for potent kinase inhibition. For instance, in BRAF inhibitors, a substituted phenyl group at the N-1 position can occupy the hydrophobic pocket of the kinase domain.[5]

  • C-3 Position: The carboxylic acid at this position can be converted to carboxamides to enhance cell permeability and introduce additional interaction points. The nature of the amide substituent can significantly impact potency and selectivity.

  • C-4 Position: Substitution at this position can influence the orientation of the N-1 and C-5 substituents, thereby modulating kinase binding. Small alkyl or halo groups are often well-tolerated.

  • C-5 Position: Similar to the N-1 position, aryl or heteroaryl groups at C-5 are frequently found in potent kinase inhibitors, contributing to π-π stacking and hydrophobic interactions within the ATP-binding site.

Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
1a BRAF V600EWM266.40.12[6]
1b EGFRA54926[7]
1c CDK2HCT-1160.199[8]
1d Not SpecifiedA3754.2[7]
1e Not SpecifiedHep-23.25[7]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole carboxylic acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3]

Key SAR Insights:

  • N-1 and C-5 Diaryl Substitution: The presence of two aryl groups at the 1 and 5 positions is a common feature of selective COX-2 inhibitors, mimicking the diarylheterocycle scaffold of drugs like celecoxib.

  • C-3 Position: While the carboxylic acid itself can contribute to activity, conversion to specific amides or esters can enhance potency and selectivity.

  • Sulfonamide Moiety: A key feature for COX-2 selectivity is often the presence of a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the aryl rings, which can interact with a secondary pocket in the COX-2 active site.

Table 2: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2a COX-21.7972.73[3]
2b COX-22.5165.75[3]
2c COX-20.74Not Reported[9]
2d COX-211.6Not Reported[9]
Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antibacterial and antifungal agents.[10] Their mechanism of action can vary, but may involve the disruption of essential cellular processes in microorganisms.

Key SAR Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the pyrazole and any appended groups, plays a critical role in its ability to penetrate microbial cell membranes.

  • Halogen Substitution: The introduction of halogen atoms, such as chlorine or fluorine, on the aryl rings often enhances antimicrobial activity.[10]

  • Carboxamide and Hydrazone Derivatives: Conversion of the carboxylic acid to various carboxamides and hydrazones has been shown to be a successful strategy for generating potent antimicrobial agents.

Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Compound IDOrganismMIC (µg/mL)Reference
3a S. aureus0.39[11]
3b E. coli1[11]
3c C. albicansNot specified[10]
3d C. parapsilosisNot specified[10]
3e Gram-positive bacteria6.25

Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

A general and widely used method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.

General Procedure for the Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid:

  • Synthesis of the β-diketoester: To a solution of an appropriate acetophenone in a suitable solvent (e.g., toluene), add a strong base such as sodium hydride (NaH) at 0 °C. To this mixture, add diethyl oxalate dropwise and allow the reaction to stir at room temperature overnight.

  • Cyclization with Hydrazine: To the resulting β-diketoester, add a substituted hydrazine hydrochloride in a solvent like ethanol. The reaction mixture is then heated to reflux for several hours.

  • Saponification: The resulting pyrazole ester is then saponified using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol) at reflux to yield the corresponding carboxylic acid.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the pyrazole carboxylic acid. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (BRAF V600E)

This assay determines the ability of a compound to inhibit the activity of the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., inactive MEK1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound, recombinant BRAF V600E enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay

This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • PGE2 EIA Kit (Cayman Chemical or similar)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compound and heme in the assay buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for 2 minutes.

  • Stop the reaction by adding a solution of stannous chloride.

  • Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol.

  • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Logical Relationships

To visualize the complex interplay between pyrazole carboxylic acids and their biological targets, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation and Survival ERK->Proliferation Promotes Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->BRAF Inhibits

BRAF/MAPK Signaling Pathway Inhibition.

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->COX2 Inhibits

COX-2 Mediated Inflammatory Pathway.

Experimental_Workflow Synthesis Synthesis of Pyrazole Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay, MIC) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

General Drug Discovery Workflow.

Conclusion

The pyrazole carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the structure-activity relationships, guided by quantitative biological data and a clear picture of the underlying molecular mechanisms, is paramount for the rational design of next-generation drugs. This technical guide has provided a comprehensive overview of these key aspects, offering a valuable resource to researchers in the field. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to bridge the gap between theoretical knowledge and practical application, ultimately accelerating the discovery and development of new medicines based on this privileged chemical scaffold.

References

In Silico Modeling of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, a pyrazole derivative with potential therapeutic applications. Drawing upon established computational methodologies, this document outlines a systematic approach to investigate its physicochemical properties, potential biological targets, and drug-like characteristics.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol [1]. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] In silico modeling offers a powerful, cost-effective, and time-efficient strategy to elucidate the molecular mechanisms underlying the activity of this compound and to guide further experimental studies.

Physicochemical Properties and Drug-Likeness Assessment

A crucial first step in the in silico analysis is the calculation of the molecule's physicochemical properties and the assessment of its drug-likeness based on established rules such as Lipinski's Rule of Five. These parameters provide initial insights into the compound's potential as a therapeutic agent.

Table 1: Calculated Physicochemical Properties and Drug-Likeness Parameters for this compound

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight267.08< 500 (Compliant)
LogP (octanol/water partition coefficient)2.85< 5 (Compliant)
Hydrogen Bond Donors1< 5 (Compliant)
Hydrogen Bond Acceptors4< 10 (Compliant)
Molar Refractivity62.3440-130
Polar Surface Area58.07 Ų< 140 Ų

Note: The values presented in this table are calculated using computational tools and should be experimentally validated.

Proposed In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico approach to characterize this compound.

in_silico_workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction Ligand This compound (2D Structure) GeomOpt Geometry Optimization (Energy Minimization) Ligand->GeomOpt Docking Molecular Docking (e.g., AutoDock) GeomOpt->Docking TargetID Target Identification (Literature & Database Mining) ProteinPrep Protein Structure Preparation (PDB) TargetID->ProteinPrep ProteinPrep->Docking BindingAnalysis Binding Mode & Affinity Analysis Docking->BindingAnalysis MDSim Molecular Dynamics Simulation (e.g., GROMACS) BindingAnalysis->MDSim StabilityAnalysis Complex Stability & Interaction Analysis MDSim->StabilityAnalysis ADMET ADMET Prediction (e.g., SwissADME) StabilityAnalysis->ADMET

Figure 1: Proposed in silico modeling workflow for this compound.

Experimental Protocols

This section details the methodologies for the key in silico experiments proposed in the workflow. These protocols are based on established practices in computational drug discovery.[4][5]

Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry of the 3D structure is then optimized using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP functional and 6-31G* basis set) to obtain a low-energy conformation. This can be performed using software like Avogadro or Gaussian.

Target Identification and Preparation
  • Target Identification: Based on the known antibacterial activity of similar pyrazole derivatives, potential protein targets in bacteria can be identified through literature and database searches (e.g., PDB, UniProt).[3][6][7] Given the evidence of cell membrane disruption by related compounds, membrane-associated proteins involved in cell wall synthesis or integrity could be prioritized.[7]

  • Protein Structure Retrieval: The 3D structure of the identified target protein is retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared for docking by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning partial charges. This can be accomplished using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The ligand is treated as flexible, while the protein is typically kept rigid. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The results are analyzed to identify the best binding pose based on the docking score (binding affinity). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or VMD.

Molecular Dynamics (MD) Simulation
  • System Preparation: The docked protein-ligand complex is placed in a simulation box with a chosen water model (e.g., TIP3P) and neutralized with counter-ions.

  • MD Simulation: An MD simulation is run for a sufficient time (e.g., 100 ns) using software like GROMACS or AMBER. This simulation allows the system to evolve over time, providing insights into the stability of the protein-ligand complex.

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the persistence of key intermolecular interactions over time.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The ADMET properties of this compound can be predicted using various online tools and software, such as SwissADME, pkCSM, or Discovery Studio. These tools predict parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Potential Signaling Pathway Modulation

Given the reported antibacterial activity of pyrazole derivatives, a plausible mechanism of action could involve the disruption of bacterial cell signaling pathways essential for survival. For instance, inhibition of key enzymes in fatty acid biosynthesis has been identified as a mechanism for some pyrazole-based antibacterials.[3] A hypothetical signaling pathway is depicted below.

signaling_pathway Compound This compound TargetEnzyme Bacterial Target Enzyme (e.g., FabH) Compound->TargetEnzyme Inhibition Pathway Fatty Acid Biosynthesis Pathway TargetEnzyme->Pathway Blocks Membrane Bacterial Cell Membrane Integrity Pathway->Membrane Disrupts CellDeath Bacterial Cell Death Membrane->CellDeath Leads to

Figure 2: Hypothetical signaling pathway for the antibacterial action of the compound.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the comprehensive evaluation of this compound. By combining ligand-based and structure-based computational techniques, researchers can gain significant insights into its potential as a therapeutic agent, particularly as an antibacterial. The findings from these in silico studies can effectively guide the design of future experimental investigations, accelerating the drug discovery and development process.

References

Pyrazole Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently appearing in a diverse array of pharmacologically active compounds. The versatility of the pyrazole ring allows for multi-directional substitution, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity. This has led to the development of numerous blockbuster drugs across various therapeutic areas.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of key pyrazole derivatives. It includes detailed experimental protocols for both the chemical synthesis of these compounds and the biological assays used to evaluate their efficacy. Quantitative data are presented in structured tables to facilitate comparison, and key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the underlying principles.

I. Anti-inflammatory Agents: Selective COX-2 Inhibitors

The discovery that cyclooxygenase (COX) exists in two isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the development of anti-inflammatory drugs.[3] Selective inhibition of COX-2 provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[3] Pyrazole-based compounds, most notably Celecoxib, have proven to be highly effective and selective COX-2 inhibitors.

Quantitative Data: COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of Celecoxib and other representative pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, and the Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with higher values indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib7.70.07110[4]
SC-558>1000.051>1960[5]
Compound 2d>1000.97>103[6]
Compound 3a>1000.97>103[6]
Compound 5u130.121.7972.7[7]
Compound 5s164.212.5165.4[7]
Compound 2a (nM)>100019.87>50[8]
Compound 3b (nM)875.8139.4322.2[8]
Compound 5b (nM)676.6538.7317.5[8]
Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes in prostaglandin synthesis. Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin H2 (PGH2) at sites of inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Sites) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Homeostatic Functions) PGH2->Prostaglandins Inflammatory_Prostaglandins Prostaglandins (e.g., PGE2) (Pain, Inflammation) PGH2->Inflammatory_Prostaglandins PLA2 Phospholipase A2 Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG Cleaves PIP2 PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_Flux->NFkB_MAPK PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits VEGFR_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Proliferation_Survival Endothelial Cell Proliferation, Migration, & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival PLCg->Proliferation_Survival Angiogenesis Angiogenesis Proliferation_Survival->Angiogenesis Axitinib Axitinib Axitinib->Dimerization Inhibits Autophosphorylation MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with - Test Compound - Vehicle Control Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Add solubilization solution Incubate_3_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % viability and determine IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Synthesis of Pyrazole Derivatives from p-Bromo Benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the readily available precursor, p-bromo benzoic acid. This document details established synthetic pathways, provides step-by-step experimental protocols, and presents quantitative data to support the described methodologies. Furthermore, it includes visualizations of the synthetic workflow and a relevant biological signaling pathway to contextualize the application of these compounds in drug discovery.

Introduction

Pyrazole and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. This guide focuses on a practical and efficient synthetic strategy commencing with p-bromo benzoic acid, a versatile starting material for introducing a key structural motif into the target molecules.

The primary synthetic route detailed herein involves the conversion of p-bromo benzoic acid into key intermediates, namely 4-bromo benzohydrazide and p-bromoacetophenone. These intermediates are then utilized in the construction of the pyrazole ring, predominantly through a chalcone-based pathway.

Synthetic Pathways

Two primary pathways for the synthesis of pyrazole derivatives from p-bromo benzoic acid are outlined below. The first and most extensively described route proceeds through a chalcone intermediate. An alternative, more direct approach utilizing 4-bromo benzohydrazide is also presented.

Pathway 1: Chalcone-Mediated Synthesis

This pathway involves a multi-step sequence, beginning with the conversion of p-bromo benzoic acid to p-bromoacetophenone, a key precursor for chalcone synthesis. The subsequent Claisen-Schmidt condensation and cyclization with hydrazine yield the desired pyrazole derivatives.

G cluster_0 Synthesis of Key Intermediates cluster_1 Chalcone Formation cluster_2 Pyrazole Ring Formation p-Bromo Benzoic Acid p-Bromo Benzoic Acid p-Bromoacetophenone p-Bromoacetophenone p-Bromo Benzoic Acid->p-Bromoacetophenone [Alternative Routes] Bromobenzene Bromobenzene Acetic Anhydride Acetic Anhydride AlCl3 AlCl3 AlCl3->p-Bromoacetophenone BromobenzeneAcetic Anhydride BromobenzeneAcetic Anhydride BromobenzeneAcetic Anhydride->p-Bromoacetophenone Friedel-Crafts Acylation Aromatic Aldehyde Aromatic Aldehyde Chalcone Chalcone NaOH NaOH NaOH->Chalcone p-BromoacetophenoneAromatic Aldehyde p-BromoacetophenoneAromatic Aldehyde p-BromoacetophenoneAromatic Aldehyde->Chalcone Claisen-Schmidt Condensation Hydrazine Hydrate Hydrazine Hydrate Pyrazole Derivative Pyrazole Derivative Acetic Acid Acetic Acid Acetic Acid->Pyrazole Derivative ChalconeHydrazine Hydrate ChalconeHydrazine Hydrate ChalconeHydrazine Hydrate->Pyrazole Derivative Cyclization

Figure 1: Chalcone-mediated synthetic workflow for pyrazole derivatives.
Pathway 2: Direct Synthesis from 4-Bromo Benzohydrazide

This pathway offers a more direct route to certain pyrazole derivatives, bypassing the chalcone intermediate. It begins with the esterification of p-bromo benzoic acid, followed by reaction with hydrazine to form 4-bromo benzohydrazide. This intermediate can then be cyclized with suitable reagents.

G cluster_0 Intermediate Synthesis cluster_1 Pyrazole Ring Formation p-Bromo Benzoic Acid p-Bromo Benzoic Acid Ethyl-4-bromo benzoate Ethyl-4-bromo benzoate p-Bromo Benzoic Acid->Ethyl-4-bromo benzoate Esterification 4-Bromo Benzohydrazide 4-Bromo Benzohydrazide Ethyl-4-bromo benzoate->4-Bromo Benzohydrazide Hydrazinolysis Substituted Hydrazones Substituted Hydrazones 4-Bromo Benzohydrazide->Substituted Hydrazones Condensation with Substituted Acetophenone Ethanol, H2SO4 Ethanol, H2SO4 Ethanol, H2SO4->Ethyl-4-bromo benzoate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->4-Bromo Benzohydrazide Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Substituted Hydrazones->Pyrazole-4-carbaldehyde Cyclization Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Pyrazole-4-carbaldehyde

Figure 2: Synthetic workflow via 4-bromo benzohydrazide.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of pyrazole derivatives from p-bromo benzoic acid.

Synthesis of Key Intermediates

p-Bromoacetophenone is a crucial intermediate for the synthesis of chalcones. While it can be prepared from p-bromo benzoic acid through various methods, a common and high-yielding laboratory preparation involves the Friedel-Crafts acylation of bromobenzene.[3]

Procedure:

  • In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap, place 392 g (2.5 moles) of bromobenzene in 1 L of dry carbon disulfide.

  • Add 750 g (5.6 moles) of anhydrous aluminum chloride to the solution.

  • Heat the mixture on a steam bath to initiate gentle reflux.

  • Slowly add 204 g (2 moles) of acetic anhydride through the dropping funnel.

  • After the addition is complete, continue to reflux the mixture for a short period.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and wash it with water, a dilute sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride and filter.

  • Distill off the carbon disulfide.

  • The crude p-bromoacetophenone can be purified by distillation under reduced pressure or by recrystallization from ethanol.[3]

Procedure:

  • To a solution of 30 g of p-bromo benzoic acid in ethanol, add 150 ml of concentrated sulfuric acid at 0-5°C over a period of 30 minutes.[1]

  • Reflux the reaction mixture for 2 hours on a water bath.[1]

  • Pour the cooled reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain white, needle-shaped crystals of ethyl-4-bromo benzoate.[1]

Procedure:

  • A mixture of 0.167 mol of ethyl-4-bromo benzoate and 0.167 mol of hydrazine hydrate is warmed with 60 ml of ethanol and a few drops of glacial acetic acid.[1]

  • Cool the reaction mixture and filter the solid product.

  • Wash the solid with dilute HCl followed by cold rectified spirit.

  • Dry the product and recrystallize from ethanol to yield pure 4-bromo benzohydrazide.[1]

Synthesis of Chalcones (Claisen-Schmidt Condensation)

General Procedure:

  • Dissolve p-bromoacetophenone (1 equivalent) in ethanol.

  • Add an equimolar amount of a substituted aromatic aldehyde.

  • Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide, dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Pyrazole Derivatives from Chalcones

General Procedure:

  • Reflux a mixture of the chalcone (1 equivalent) and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent, such as ethanol or acetic acid.

  • The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter it, wash with a small amount of cold ethanol, and dry.

  • If no solid forms, the product can be isolated by pouring the reaction mixture into ice-water, followed by filtration or extraction.

  • The crude pyrazole derivative can be purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of intermediates and pyrazole derivatives.

Table 1: Synthesis of Intermediates

IntermediateStarting Material(s)ReagentsSolventYield (%)Melting Point (°C)Reference(s)
p-BromoacetophenoneBromobenzene, Acetic AnhydrideAlCl₃CS₂69-7949-50.5[3]
Ethyl-4-bromo benzoatep-Bromo Benzoic AcidEthanol, H₂SO₄Ethanol--[1]
4-Bromo BenzohydrazideEthyl-4-bromo benzoateHydrazine HydrateEthanol-166-167[1]

Table 2: Synthesis of Pyrazole Derivatives from Chalcones

Pyrazole DerivativeChalcone PrecursorHydrazine ReagentSolventYield (%)Melting Point (°C)Reference(s)
1-(4-bromobenzoyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde4-bromo-N'-(1-(4-methoxyphenyl)ethylidene)benzohydrazideVilsmeier-Haack ReagentDMF--[1]
1-(4-bromobenzoyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde4-bromo-N'-(1-(p-tolyl)ethylidene)benzohydrazideVilsmeier-Haack ReagentDMF--[1]
1-(4-bromobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde4-bromo-N'-(1-(4-bromophenyl)ethylidene)benzohydrazideVilsmeier-Haack ReagentDMF--[1]

Note: Specific yield and melting point data for a wide range of derivatives are highly dependent on the specific substituents on the chalcone and the hydrazine reagent used. The table provides examples of synthesized compounds.

Biological Context and Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug discovery.[4] One of the prominent mechanisms of action for many pyrazole-containing drugs is the inhibition of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[5] For instance, some pyrazole derivatives act as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[5]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->RAF Inhibition

Figure 3: Inhibition of the MAPK signaling pathway by a pyrazole derivative.

The antibacterial activity of pyrazole derivatives synthesized from p-bromo benzoic acid has also been reported, with compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[1] This suggests that these compounds may interfere with essential bacterial pathways, although the specific mechanisms are often a subject of further investigation.

Conclusion

This technical guide has detailed robust and reproducible synthetic routes for the preparation of pyrazole derivatives starting from p-bromo benzoic acid. The chalcone-mediated pathway provides a versatile platform for accessing a wide array of substituted pyrazoles. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic and medicinal chemistry. The biological context highlights the potential of these compounds as modulators of key signaling pathways, underscoring their relevance in the field of drug development. Further investigation into the structure-activity relationships and mechanisms of action of these pyrazole derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS 926212-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic organic compound. It is recognized as a chemical building block, implying its primary use as a starting material or intermediate in the synthesis of more complex molecules for research and development, including in the field of proteomics.[1]

Chemical and Physical Properties

A summary of the basic properties of this compound is provided in the table below. It is important to note that experimental data such as melting point, solubility, and spectroscopic details are not consistently reported in publicly accessible sources.

PropertyValueSource
CAS Number 926212-84-2[1][2]
Molecular Formula C₁₀H₇BrN₂O₂[1]
Molecular Weight 267.08 g/mol [1]
Canonical SMILES C1=CC(=CC=C1N2C=C(C=N2)Br)C(=O)OInferred
InChI Key Inferred from structureInferred

Synthesis and Characterization

Detailed, peer-reviewed synthesis protocols specifically for this compound have not been identified in the current body of scientific literature. However, the synthesis of structurally related pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similarly reactive species.

A potential synthetic route, based on general principles of pyrazole synthesis, is visualized below. This diagram is a hypothetical representation and has not been experimentally validated for this specific compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Hydrazinobenzoic acid C Condensation/ Cyclization A->C B Bromomalondialdehyde or equivalent B->C D This compound C->D

Caption: Hypothetical synthesis pathway for this compound.

No specific experimental protocols or characterization data such as ¹H-NMR, ¹³C-NMR, IR, or mass spectrometry for this compound were found in the public domain.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the broader class of pyrazole carboxylic acid derivatives is known for a wide range of pharmacological activities.[3][4][5] These activities are attributed to the versatile binding properties of the pyrazole scaffold.

General Activities of Pyrazole Carboxylic Acids

Research on various pyrazole carboxylic acid derivatives has indicated potential applications in several therapeutic areas:

  • Antimicrobial Activity: Many compounds within this class have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]

  • Anticancer Activity: The pyrazole nucleus is a component of several molecules investigated for their potential as anticancer agents.[3][5]

  • Anti-inflammatory Activity: Certain pyrazole derivatives have shown promise as anti-inflammatory agents.[3][5]

The diagram below illustrates the general workflow for investigating the biological potential of a novel chemical entity like this compound, from initial screening to more specific assays.

G A Compound Synthesis and Purification (this compound) B High-Throughput Screening (e.g., antimicrobial, anticancer cell lines) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Mechanism of Action Studies (e.g., enzyme inhibition, pathway analysis) D->E F Lead Optimization E->F

References

Methodological & Application

In Vitro Assays for Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for a range of in vitro assays crucial for the evaluation and characterization of novel pyrazole derivatives in a drug discovery and development setting.

Anticancer Activity Assays

A primary focus of pyrazole derivative research is their potential as anticancer agents. In vitro assays are fundamental in determining their cytotoxic effects, understanding their mechanism of action, and identifying promising therapeutic candidates.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 3f MDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[2][3][4]
Compound 5b K562Chronic Myelogenous Leukemia0.021
Compound 5b A549Lung Cancer0.69
Compound 5c HT-29Colon Cancer6.43
Compound 5c PC-3Prostate Cancer9.83
Compound 26 VEGFR-2(Enzymatic Assay)34.58
Compound 27 MCF-7Breast Cancer16.50
Compound 33 CDK2(Enzymatic Assay)0.074
Compound 34 CDK2(Enzymatic Assay)0.095
Compound 50 HepG2Liver Cancer0.71
Compound 50 EGFR(Enzymatic Assay)0.09
Compound 50 VEGFR-2(Enzymatic Assay)0.23
Apoptosis Induction (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of pyrazole derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5][6][7][8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][6][7][8][9]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivatives

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyrazole derivatives.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[10][11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Analysis

dot

apoptosis_pathway pyrazole Pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) pyrazole->ros induces stress Cellular Stress ros->stress bax Bax Activation stress->bax mitochondria Mitochondria bax->mitochondria disrupts membrane cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 cleaves caspase3 Caspase-3 procaspase3->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Pyrazole-induced apoptosis via ROS and caspase-3 activation.

dot

experimental_workflow_anticancer start Start: Synthesized Pyrazole Derivatives mtt 1. Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 Values mtt->ic50 select Select Potent Compounds ic50->select apoptosis 2. Apoptosis Assay (Annexin V/PI) select->apoptosis cell_cycle 3. Cell Cycle Analysis (PI Staining) select->cell_cycle pathway 4. Signaling Pathway Analysis select->pathway end End: Identify Lead Compound apoptosis->end cell_cycle->end pathway->end

Caption: Workflow for in vitro anticancer screening of pyrazoles.

Antimicrobial Activity Assays

Pyrazole derivatives have also shown promise as antimicrobial agents against a variety of bacteria and fungi.

Agar Well Diffusion Method

This method is used for the qualitative screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal strains

  • Sterile cork borer

  • Pyrazole derivatives

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum over the surface of the MHA plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the pyrazole derivative solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial/fungal strains

  • Pyrazole derivatives

  • Resazurin or other viability indicator (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in MHB in a 96-well plate.

  • Inoculum Addition: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by using a viability indicator.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21a Aspergillus niger62.5 - 125
Compound 21a Staphylococcus aureus2.9 - 7.8
Compound 21a Bacillus subtilis2.9 - 7.8
Compound 21a Klebsiella pneumoniae62.5 - 125
Compound 21a Escherichia coli62.5 - 125
Compound 5c Klebsiella pneumoniae6.25
Compound 5c Listeria monocytogenes50

Anti-inflammatory Activity Assays

Certain pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Assay buffer

  • Pyrazole derivatives

  • Detection reagent (e.g., for measuring prostaglandin E2)

Procedure:

  • Reagent Preparation: Prepare all reagents and serial dilutions of the pyrazole derivatives.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX enzyme, and the test compound. Incubate to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Reaction Termination: Stop the reaction after a defined time.

  • Detection: Measure the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

Compound IDTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 2a COX-219.87-
Compound 3b COX-239.4322.21
Compound 4a COX-261.2414.35
Compound 5b COX-238.7317.47
Compound 5e COX-239.1413.10
Compound 4a 5-LOX1.92 µM-
Compound 4b 5-LOX2.31 µM-
Compound 4b COX-20.58 µM10.55

dot

vegfr2_pathway pyrazole Pyrazole Derivative vegfr2 VEGFR-2 pyrazole->vegfr2 inhibits vegf VEGF vegf->vegfr2 binds dimerization Dimerization & Autophosphorylation vegfr2->dimerization plc PLCγ dimerization->plc activates pi3k PI3K dimerization->pi3k activates migration Cell Migration dimerization->migration raf Raf plc->raf akt Akt pi3k->akt survival Cell Survival akt->survival mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols: 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and databases, there is currently no specific information to substantiate the activity of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a kinase inhibitor. Extensive searches have not yielded any data on its kinase targets, inhibitory concentrations (e.g., IC50 values), or its effects on associated signaling pathways.

While the pyrazole scaffold is a known feature in a variety of kinase inhibitors, and derivatives of pyrazole-benzoic acid have been investigated for other biological activities such as antibacterial effects, the specific compound this compound has not been characterized as a kinase inhibitor in the reviewed literature.

Therefore, the creation of detailed Application Notes and Protocols for its use as a kinase inhibitor is not possible at this time. The following sections provide general guidance and hypothetical protocols that would be applicable to the initial investigation of a novel compound for kinase inhibitory activity. This information is intended to be illustrative and does not reflect any known properties of this compound.

Hypothetical Application Notes for a Novel Kinase Inhibitor

Product Description

This compound is a synthetic organic compound with the molecular formula C₁₀H₇BrN₂O₂. It is supplied as a solid for research purposes. The compound's potential as a kinase inhibitor is currently under investigation.

Potential Applications (Subject to Experimental Validation)
  • Biochemical Assays: Initial screening against a panel of kinases to identify potential targets.

  • Cell-Based Assays: Evaluation of the compound's effect on cell signaling, proliferation, and viability in relevant cell lines.

  • Mechanism of Action Studies: Elucidation of the mode of inhibition (e.g., ATP-competitive, non-competitive) against validated kinase targets.

Storage and Handling

Store the solid compound at -20°C, protected from light and moisture. For creating stock solutions, dissolve in a suitable solvent such as DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.

Hypothetical Experimental Protocols for Kinase Inhibitor Profiling

The following are generalized protocols for assessing the kinase inhibitory potential of a test compound like this compound.

Kinase Panel Screening (Primary Assay)

Objective: To identify potential kinase targets of the test compound from a broad panel of kinases.

Workflow Diagram:

G Compound Test Compound Stock (e.g., 10 mM in DMSO) Dilution Serial Dilutions Compound->Dilution AssayMix Prepare Assay Mix (Kinase, Substrate, ATP) Incubation Add Compound & Incubate Dilution->Incubation KinasePanel Kinase Panel Plate AssayMix->Incubation Detection Add Detection Reagent Readout Measure Signal (e.g., Luminescence, Fluorescence) Detection->Readout Calc Calculate % Inhibition Readout->Calc HitID Identify Hits (% Inhibition > Threshold) Calc->HitID

Figure 1: Workflow for primary kinase panel screening.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions to achieve the desired screening concentrations.

  • Assay Plate Preparation: Utilize a pre-spotted kinase panel plate or manually dispense a variety of purified kinases into the wells of a microtiter plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase-specific substrate and ATP in the appropriate kinase assay buffer.

    • Add the test compound to the kinase-containing wells.

    • Initiate the reaction by adding the ATP/substrate master mix.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the remaining ATP or the phosphorylated product using a suitable detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percentage of inhibition for each kinase relative to a DMSO vehicle control.

IC50 Determination (Secondary Assay)

Objective: To determine the potency of the test compound against the "hit" kinases identified in the primary screen.

Protocol:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Kinase Reaction: Set up individual kinase reactions for each hit kinase as described in the primary assay protocol.

  • Compound Addition: Add the serially diluted compound to the kinase reactions. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO).

  • Incubation and Detection: Follow the same incubation and detection steps as in the primary assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway Analysis

Objective: To investigate the downstream cellular effects of kinase inhibition by the test compound. This would be performed after a specific kinase target is validated.

Example Scenario: If this compound were found to inhibit, for example, a hypothetical "Kinase X" that is part of the MAPK/ERK pathway, the following analysis could be performed.

Signaling Pathway Diagram:

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 4-(4-bromo-1H-pyrazol-1-yl) benzoic acid Inhibitor->RAF Hypothetical Inhibition

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway.

Protocol (Western Blotting):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one with a known dependency on the MAPK/ERK pathway) to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-ERK and total ERK) and other key pathway proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Disclaimer: The protocols and diagrams presented here are for illustrative purposes only and are based on standard methodologies for kinase inhibitor research. They do not represent established applications for this compound. Researchers should conduct their own validation studies.

Application Notes and Protocols: Antimicrobial Activity of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The incorporation of a bromine atom onto the pyrazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. Brominated pyrazoles, in particular, have emerged as a promising area of research for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2][7] These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][8] This document provides detailed application notes on the antimicrobial properties of brominated pyrazole compounds, including quantitative data, experimental protocols for their synthesis and evaluation, and a visualization of the general experimental workflow.

Data Presentation: Antimicrobial Activity of Brominated Pyrazole Derivatives

The antimicrobial efficacy of brominated pyrazole compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative brominated pyrazole compounds against various microbial strains as reported in the literature.

Compound ID/NameTarget MicroorganismMIC (µg/mL)Reference
4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16)Staphylococcus aureusGood activity, comparable to ciprofloxacin[2]
4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide derivative (Compound 17)Candida albicansIZ comparable to clotrimazole; MIC is ~25% of clotrimazole[2]
2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazoles (Brominated intermediates)Not specifiedGeneral antimicrobial activity[9]

Note: The specific MIC values were not always explicitly provided in the search results for all brominated compounds, but their activity was described qualitatively or in comparison to standard drugs.

Experimental Protocols

I. General Protocol for the Synthesis of Brominated Pyrazole Derivatives

The synthesis of brominated pyrazoles often involves the reaction of pyrazoline precursors with bromine in a suitable solvent.[2] The following is a generalized protocol based on methodologies described in the literature.

Materials:

  • Substituted pyrazoline derivative

  • Bromine (Br₂)

  • Glacial acetic acid

  • Stirring apparatus

  • Reaction flask

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the starting pyrazoline compound in glacial acetic acid in a reaction flask with constant stirring.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture.

  • Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the desired brominated pyrazole compound.[2]

  • Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

II. Protocol for In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized brominated pyrazole compounds can be evaluated using standard methods such as the agar well diffusion method and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[3][10]

A. Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Synthesized brominated pyrazole compounds

  • Bacterial and fungal test strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus niger)[1]

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Clotrimazole) as positive controls.[1][10]

  • DMSO (as a solvent for the compounds)

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Allow the agar to solidify.

  • Prepare a microbial inoculum of the test organism and swab it uniformly over the surface of the agar.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Prepare solutions of the test compounds and standard drugs at a known concentration in DMSO.

  • Pipette a fixed volume (e.g., 100 µL) of each test solution and control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

B. Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of antimicrobial activity.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Solutions of brominated pyrazole compounds and standard drugs

  • Micropipettes

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds and control drugs in the wells to achieve a range of concentrations.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Screening

The following diagram illustrates the general workflow from the synthesis of brominated pyrazole compounds to the evaluation of their antimicrobial properties.

experimental_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Pyrazoline Precursor reaction Bromination (Br2, Acetic Acid) start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (Spectroscopy) purification->characterization product Brominated Pyrazole characterization->product screening_prep Prepare Compound Solutions & Microbial Cultures product->screening_prep Test Compound agar_diffusion Agar Well Diffusion (Zone of Inhibition) screening_prep->agar_diffusion mic_determination Broth Microdilution (MIC Determination) agar_diffusion->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis result Antimicrobial Activity Profile data_analysis->result

Caption: General workflow for the synthesis and antimicrobial evaluation of brominated pyrazole compounds.

Potential Mechanism of Action: DNA Gyrase Inhibition

Several studies on pyrazole derivatives suggest that their antibacterial mode of action may involve the inhibition of essential bacterial enzymes like DNA gyrase.[8] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication. The following diagram illustrates this proposed signaling pathway.

mechanism_of_action compound Brominated Pyrazole Compound inhibition_arrow Inhibition compound->inhibition_arrow enzyme Bacterial DNA Gyrase process DNA Replication & Transcription enzyme->process Enables effect Inhibition of Bacterial Growth (Bactericidal/Bacteriostatic) enzyme->effect Inhibition of enzyme leads to process->effect Leads to inhibition_arrow->enzyme

Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase by pyrazole compounds.

References

Application Notes and Protocols for Anticancer Screening of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their unique structural features allow for diverse substitutions, making them a valuable scaffold in the design of novel therapeutic agents.[1][3] In recent years, numerous pyrazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][5] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by EGFR, VEGFR, and BRAF kinases.[3][6]

This document provides a comprehensive overview of the methodologies and key considerations for the in vitro anticancer screening of novel pyrazole-containing compounds. It includes detailed protocols for essential assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Additionally, it summarizes quantitative data for selected pyrazole derivatives and provides visual representations of relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.

Data Presentation: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazole-containing compounds against several human cancer cell lines, providing a comparative view of their cytotoxic potential.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1 A549Lung Carcinoma8.0--
HeLaCervical Carcinoma9.8--
MCF-7Breast Adenocarcinoma5.8--
Compound 2 HCT-116Colon Carcinoma7.74 - 82.49Doxorubicin5.23
MCF-7Breast Adenocarcinoma4.98 - 92.62Doxorubicin4.17
Compound 3 K562Chronic Myelogenous Leukemia3.0--
Compound 4 K562Chronic Myelogenous Leukemia0.5--
Compound 5 HT29Colorectal Adenocarcinoma3.17 - 6.77Axitinib-
PC3Prostate Adenocarcinoma3.17 - 6.77Axitinib-
A549Lung Carcinoma3.17 - 6.77Axitinib-
U87MGGlioblastoma3.17 - 6.77Axitinib-
Compound 6 MCF-7Breast Adenocarcinoma5.21--
Compound 7d MCF-7Breast Adenocarcinoma42.6Doxorubicin48
Compound 9e PACA2Pancreatic Carcinoma27.6Doxorubicin52.1
Compound 33 MCF-7Breast Adenocarcinoma0.57--
B16-F10Melanoma0.49--
Compound 42 WM266.4Melanoma0.12--
MCF-7Breast Adenocarcinoma0.16--

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-containing test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: Anticancer Screening start Start: Pyrazole Compound Library step1 In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->step1 decision1 Active Compounds Identified? step1->decision1 step2 Mechanism of Action Studies decision1->step2 Yes end End: Preclinical Development decision1->end No sub_step2a Apoptosis Assay (e.g., Annexin V) step2->sub_step2a sub_step2b Cell Cycle Analysis step2->sub_step2b sub_step2c Signaling Pathway Analysis (e.g., Western Blot) step2->sub_step2c step3 Lead Compound Identification sub_step2a->step3 sub_step2b->step3 sub_step2c->step3 step3->end

Caption: A generalized workflow for the in vitro anticancer screening of pyrazole compounds.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12]

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[13]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, where the fluorescence intensity of PI is proportional to the DNA content.

Key Signaling Pathways Targeted by Pyrazole Compounds

Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Below are simplified diagrams of some of the most relevant signaling pathways.

G cluster_egfr EGFR Signaling Pathway egf EGF egfr EGFR egf->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt AKT pi3k->akt survival Survival akt->survival

Caption: A simplified overview of the EGFR signaling pathway.

G cluster_vegfr VEGFR Signaling Pathway vegf VEGF vegfr VEGFR vegf->vegfr plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k ras RAS vegfr->ras permeability Vascular Permeability plc->permeability akt AKT pi3k->akt angiogenesis Angiogenesis akt->angiogenesis raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->angiogenesis G cluster_braf BRAF/MAPK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras braf BRAF ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

References

Application Notes and Protocols: 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block with significant potential in drug discovery. Its pyrazole core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of a bromo substituent offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The benzoic acid moiety provides a key site for interaction with biological targets or for altering the pharmacokinetic properties of derivative molecules.

These application notes provide a summary of the current understanding and potential uses of this compound and its derivatives in drug discovery, with a focus on their antibacterial properties. Detailed protocols for synthesis and biological evaluation are also presented.

Chemical Properties

PropertyValue
CAS Number 926212-84-2[1]
Molecular Formula C₁₀H₇BrN₂O₂[1]
Molecular Weight 267.08 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF

Applications in Drug Discovery

The primary area of investigation for derivatives of this compound has been in the development of novel antibacterial agents.[2][3] Additionally, the broader class of pyrazole-containing compounds has shown promise in oncology as kinase inhibitors.[4][5]

Antibacterial Activity

Derivatives of this compound have demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Mechanism of Action:

CRISPRi studies have suggested that some of these pyrazole derivatives act by inhibiting bacterial fatty acid biosynthesis (FAB).[6] The FAB pathway is an attractive target for novel antibiotics because it is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans.

Quantitative Data: Antibacterial Activity of Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of this compound against different bacterial strains. It is important to note that these data are for derivatives and not the parent compound itself.

DerivativeBacterial StrainMIC (µg/mL)Reference
Bromo-substituted aniline derivativeS. aureus ATCC 335912[2]
4-bromo and 3-methyl substituted aniline derivativeBacillus subtilis ATCC 66231[2]
Bromo-substituted hydrazone derivativeAcinetobacter baumannii8
Chloro-substituted hydrazone derivativeAcinetobacter baumannii4
Bromo-substituted N-arylamine derivativeMRSA16
Bromo-substituted compoundS. aureus ATCC 335920.78[4]
Bischloro-substituted derivativeS. aureus ATCC 335920.39[4]
Potential Anticancer Activity (Kinase Inhibition)

The pyrazole scaffold is a key component of many known kinase inhibitors used in cancer therapy.[4][5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. While there is no direct evidence for the anticancer activity of this compound itself, its structural features suggest that it could serve as a valuable starting point for the design of novel kinase inhibitors. Further research is warranted to explore this potential application.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method adapted from the synthesis of similar pyrazole-containing benzoic acids.

Materials:

  • 4-Hydrazinobenzoic acid

  • Mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Dissolve 4-hydrazinobenzoic acid in ethanol.

  • Add an equimolar amount of mucobromic acid to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide and continue stirring for 1-2 hours.

  • Acidify the mixture with hydrochloric acid to a pH of 4-5.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB and add to each well of the microtiter plate to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of This compound and Derivatives purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mic_assay MIC Assay (Antibacterial Activity) characterization->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on human cell lines) mic_assay->cytotoxicity_assay enzyme_inhibition Enzyme Inhibition Assays (e.g., Fatty Acid Synthase) cytotoxicity_assay->enzyme_inhibition crispr CRISPRi Screening sar Structure-Activity Relationship (SAR) Studies crispr->sar adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Design-Make-Test Cycle adme->sar Iterative Design-Make-Test Cycle

Caption: Experimental workflow for the discovery and development of drugs based on this compound.

fas_pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa CO₂ fabH FabH/B/F (β-ketoacyl-ACP synthase) acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp elongation_cycle Elongation Cycle malonyl_acp->elongation_cycle fatty_acids Fatty Acids elongation_cycle->fatty_acids elongation_cycle->fabH acc ACC (Acetyl-CoA Carboxylase) fabd FabD (Malonyl-CoA:ACP transacylase) fabH->elongation_cycle Condensation inhibition Inhibition by Pyrazole Derivatives inhibition->fabH

Caption: Simplified diagram of the bacterial fatty acid synthesis (FAS-II) pathway, a target for pyrazole derivatives.

References

Application Notes and Protocols: Synthesis and Biological Screening of 4-(Pyrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The pyrazole scaffold is a key feature in several successful drugs, such as the selective COX-2 inhibitor Celecoxib, highlighting its potential in drug design.[1] The 4-(pyrazol-1-yl)benzoic acid structure serves as a versatile starting point for creating extensive libraries of compounds for biological evaluation. This document provides detailed protocols for the synthesis of these derivatives and their subsequent screening for anticancer, anti-inflammatory, and antimicrobial activities.

Section 1: Synthesis of 4-(Pyrazol-1-yl)benzoic Acid and Derivatives

The synthesis protocols outlined below describe a common pathway to obtain the core structure and further derivatize it for biological screening.

Protocol 1.1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid Core

This protocol details the synthesis of the parent compound, 4-(1H-pyrazol-1-yl)benzoic acid, via hydrolysis of the corresponding benzonitrile derivative.

Materials:

  • 4-(1H-Pyrazol-1-yl)benzonitrile

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 6.0 M

  • Ethyl Acetate

  • Distilled Water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzonitrile (11.82 mmol) and sodium hydroxide (17.63 mmol) in a mixture of ethanol (40 mL) and water (40 mL).[3]

  • Heat the reaction mixture to 105°C and stir for 16 hours under reflux.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.[3]

  • Dilute the residue with 30 mL of distilled water and extract with 50 mL of ethyl acetate to remove any unreacted starting material.[3]

  • Carefully adjust the pH of the aqueous phase to 5 using 6.0 M hydrochloric acid. A solid precipitate will form.[3]

  • Collect the precipitated solid by vacuum filtration, wash it with 10 mL of distilled water, and dry it in an oven to yield 4-(1H-pyrazol-1-yl)benzoic acid.[3]

Protocol 1.2: Synthesis of 4-[4-Formyl-3-(aryl)pyrazol-1-yl]benzoic Acid Derivatives

A common strategy for creating diverse derivatives involves introducing a formyl group onto the pyrazole ring, which can then be reacted with various hydrazines to form hydrazones.[4][5]

Part A: Vilsmeier-Haack Formylation

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide (DMF) at 0°C.

  • Add the appropriate hydrazone precursor (synthesized from a substituted acetophenone and 4-hydrazinobenzoic acid) to the Vilsmeier reagent at 0°C.

  • Allow the mixture to warm to room temperature and then heat at 60-70°C for 5 hours.[6]

  • Pour the reaction mixture onto crushed ice and neutralize it with a saturated sodium acetate solution.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the 4-formyl-pyrazole intermediate.[6]

Part B: Hydrazone Synthesis

  • Dissolve the 4-formyl-pyrazole intermediate (1 mmol) in ethanol (20 mL).[6]

  • Add the desired substituted hydrazine (1.1 mmol). If using a hydrochloride salt, add sodium acetate (1.1 mmol).[6]

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 8 hours.[6]

  • Cool the reaction to room temperature to allow the hydrazone product to crystallize.

  • Collect the product by filtration, wash with cold ethanol, and dry.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Derivatization start Substituted Acetophenone + 4-Hydrazinobenzoic Acid hydrazone Hydrazone Intermediate start->hydrazone Reflux in Ethanol vilsmeier Vilsmeier-Haack Reaction (POCl3/DMF) hydrazone->vilsmeier aldehyde 4-[4-Formyl-3-(aryl)pyrazol-1-yl] benzoic Acid vilsmeier->aldehyde final_product Bioactive Hydrazone Derivatives aldehyde->final_product Reflux in Ethanol + Acetic Acid hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->final_product

General workflow for the synthesis of pyrazole derivatives.

Section 2: Biological Screening Protocols and Data

Anticancer Activity

Pyrazole derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[7][8]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)[7][9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A Seed Cancer Cells in 96-well plate B Add Test Compounds (Varying Conc.) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Workflow for the in vitro MTT cytotoxicity assay.
Compound TypeCell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Polysubstituted PyrazoleHepG22.0Cisplatin5.5[7]
Indole-Pyrazole HybridHCT116< 23.7Doxorubicin24.7 - 64.8[7]
Indole-Pyrazole HybridCDK2 (enzyme)0.074--[7]
Pyrazole CarbaldehydeMCF-70.25Doxorubicin0.95[7]
Aryldiazo PyrazoleHCT-1164.2Doxorubicin4.4[9]
Aryldiazo PyrazoleHepG24.4Doxorubicin3.9[9]

Several pyrazole derivatives function by inhibiting CDKs, which are crucial for cell cycle progression.[7] Inhibiting these kinases leads to cell cycle arrest and apoptosis.

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 S S Phase CDK2->S promotes S-Phase Entry G1 G1 Phase G1->CyclinD Proliferation Cell Proliferation S->Proliferation E2F E2F Rb->E2F inhibits E2F->CyclinE Inhibitor Pyrazole Derivative Inhibitor->CDK2

Simplified pathway for CDK2 inhibition by pyrazole derivatives.
Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][10]

This assay determines the potency and selectivity of compounds for inhibiting COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Compound TypeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Citation
3,5-diarylpyrazoleCOX-20.01-[1]
Pyrazole-Thiazole HybridCOX-20.034[1]
Pyrazole-Thiazole Hybrid5-LOX0.12-[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02225[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5-[1]
Pyrazole-ChalconeCOX-20.73-[11]

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[1]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxane Prostaglandins, Thromboxane COX1->PGs_Thromboxane PGs_Prostacyclin Prostaglandins, Prostacyclin COX2->PGs_Prostacyclin Homeostasis Gastric Protection, Platelet Aggregation PGs_Thromboxane->Homeostasis Inflammation Inflammation, Pain, Fever PGs_Prostacyclin->Inflammation Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Antimicrobial Activity

Many pyrazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[12][13][14]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13][14]

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G A Prepare 2-fold serial dilutions of test compound in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate at 37°C for 18-24h B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Workflow for the broth microdilution MIC assay.
Compound TypeOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
Naphthyl-pyrazole HydrazoneS. aureus (MRSA)0.78--[5][15]
Naphthyl-pyrazole HydrazoneA. baumannii1.56--[5][15]
Thiazolo-pyrazoleS. aureus (MRSA)4--[13]
Imidazo-pyridine PyrazoleGram-negative strains< 1Ciprofloxacin-[13]
Pyrazole CarbothiohydrazideFungi2.9 - 7.8Clotrimazole-[14]
Anilinomethyl PyrazoleS. aureus0.5--[16]
Trifluoromethyl Phenyl PyrazoleS. aureus0.78--[17]

References

Application Notes and Protocols for Cell-based Assays of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound and its analogs on various cancer cell lines. These protocols are intended for researchers and scientists in the field of drug discovery and development.

Data Presentation

Quantitative data from cell-based assays are crucial for evaluating the efficacy of a compound. The following tables provide a template for summarizing key quantitative data, such as the half-maximal inhibitory concentration (IC50), apoptosis induction, and cell cycle distribution.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Analog 1 A549 (Lung)0.19[1]
K562 (Leukemia)0.26[1]
MCF-7 (Breast)>50[1]
This compound Analog 2 HCT-116 (Colon)8.50[3]
HepG2 (Liver)6.1[4]
MDA-MB-231 (Breast)17.09[5]
Doxorubicin (Control) HepG2 (Liver)24.7[4]

Table 2: Apoptosis Induction by Pyrazole Derivatives

CompoundCell LineConcentration (µM)% Apoptotic Cells (Early + Late)Reference
This compound Analog 3 MDA-MB-4681545.2[6]
This compound Analog 4 MDA-MB-2311059.4[7]
2059.7[7]
Control (Untreated) MDA-MB-468-5.0[6]

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Pyrazole Derivatives

CompoundCell LineConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
This compound Analog 5 A54910IncreasedDecreasedIncreased[8]
This compound Analog 6 HT-29IC50IncreasedArrest at G1/SDecreased[9]
Control (Untreated) A549-32.8838.4829.13[8]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are generalized for pyrazole derivatives and can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[10]

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of solubilization buffer or DMSO to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[12][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations (e.g., IC50 and 2x IC50) of this compound for 24-48 hours.[7]

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[14]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15-30 minutes in the dark at room temperature.[14]

  • Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[15]

Visualizations

Diagrams created using Graphviz to illustrate workflows and potential signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., A549, MCF-7) seed Seed cells in multi-well plates start->seed treat Treat cells for 24-72 hours seed->treat compound Prepare dilutions of This compound compound->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ic50 Calculate IC50 viability->ic50 flow Flow Cytometry Analysis apoptosis->flow dist Cell Cycle Distribution cell_cycle->dist

Caption: Experimental workflow for cell-based assays.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Pyrazole Derivative bax Bax Activation compound->bax death_receptor Death Receptor Binding compound->death_receptor mito Mitochondrial Membrane Potential Loss bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp37 apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) casp37->apoptosis

Caption: Potential apoptosis signaling pathways.

cell_cycle_arrest G1 G1 S S G1->S G1:e->S:w G2 G2 S->G2 S:e->G2:w arrest_g1s G1/S Arrest M M G2->M G2:e->M:w M->G1 M:s->G1:s arrest_g2m G2/M Arrest

Caption: Cell cycle phases and potential arrest points.

References

Application Notes and Protocols for the Computational Docking of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing computational docking studies on 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, a synthetic building block with potential applications in medicinal chemistry.[1][2] Given the limited specific literature on this molecule's biological targets, this document outlines a generalized yet detailed workflow applicable to various potential protein targets.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a known pharmacophore present in numerous biologically active compounds.[2] Pyrazole derivatives have demonstrated a wide range of therapeutic activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4][5] Computational docking is a powerful in silico method used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[6][7][8] This technique is instrumental in structure-based drug design, aiding in hit identification, lead optimization, and understanding potential mechanisms of action.[9][10]

Potential Applications

The application of computational docking to this compound can be instrumental in:

  • Target Identification: Screening the molecule against various protein targets to hypothesize potential biological activities.

  • Binding Mode Analysis: Elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and a target protein.

  • Virtual Screening: Using the docked pose to inform the design of novel derivatives with improved binding affinity and selectivity.

  • Elucidating Structure-Activity Relationships (SAR): Correlating computational predictions with experimental data to build robust SAR models.

General Computational Docking Workflow

A typical molecular docking workflow involves several key stages, from data preparation to the analysis of results.[6][11] This process is an iterative one, often requiring refinement at various steps to ensure the reliability of the predictions.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Target_Selection Target Selection & Preparation Ligand_Preparation Ligand Preparation Grid_Generation Grid Box Generation Ligand_Preparation->Grid_Generation Run_Docking Run Docking Simulation Grid_Generation->Run_Docking Pose_Analysis Pose Analysis & Scoring Run_Docking->Pose_Analysis Post_Docking_Analysis Post-Docking Analysis Pose_Analysis->Post_Docking_Analysis G cluster_pathway Hypothetical Kinase Inhibition Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Target_Protein Target Protein Kinase_B->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response Inhibitor This compound Inhibitor->Kinase_B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of substituted pyrazoles. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing substituted pyrazoles? A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3] The classical Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[3][4][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes, reactions of α,β-unsaturated ketones with hydrazines, and various multicomponent reactions that allow for the construction of highly substituted pyrazoles in a single step.[3][6][7][8]

Q2: What is regioselectivity in pyrazole synthesis, and why is it a critical challenge? A2: Regioselectivity refers to the preferential formation of one structural isomer (regioisomer) over others.[9] In pyrazole synthesis, this challenge frequently arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different pyrazole products with distinct substituent patterns.[4][10][11][12] Controlling which regioisomer is formed is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[10]

Q3: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis? A3: Regioselectivity in the Knorr synthesis is governed by several factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[9]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-donating or electron-withdrawing groups, which can direct the attack of the hydrazine.[9][12]

  • Reaction pH: The reaction pathway can change depending on the pH. Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls, leading to a different major regioisomer compared to neutral or basic conditions.[4][9][13]

  • Solvent Choice: The solvent can have a dramatic impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3][9]

Q4: I am trying to synthesize a pyrazolone. How does this differ from a standard pyrazole synthesis? A4: A pyrazolone is formed in a variation of the Knorr synthesis when a β-ketoester is used as the 1,3-dicarbonyl starting material.[14] The reaction typically begins with the condensation of a hydrazine with the ketone to form a hydrazone, followed by an intramolecular attack of the second nitrogen atom on the ester group to cyclize and form the pyrazolone ring.[14] Pyrazolones can exist in tautomeric forms, and while often drawn in their keto form, the enol tautomer is generally a major contributor to achieve aromaticity in the five-membered ring.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted pyrazoles.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding to completion or is giving a very low yield. What are the potential causes and how can I troubleshoot this? A: Low yields can stem from several factors. A systematic approach is best for troubleshooting.

  • Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound (or equivalent) and hydrazine derivative. Impurities can inhibit the reaction or lead to side products.[15]

  • Reaction Conditions:

    • Temperature & Time: Many condensation reactions for pyrazole synthesis require elevated temperatures (reflux).[15] If the reaction is sluggish, try incrementally increasing the temperature or extending the reaction time, monitoring progress by Thin Layer Chromatography (TLC).[15][16]

    • Catalyst: The reaction is often acid-catalyzed (e.g., glacial acetic acid).[4] Ensure the catalyst is active and used in an appropriate amount. In some cases, switching to a different acid or even base catalysis might be beneficial.[15]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of hydrazine is sometimes used, but a large excess may lead to side reactions.[4][16]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[16] If you suspect degradation, consider running the reaction at a lower temperature or using milder workup procedures (e.g., avoiding strong acids if the product is acid-sensitive).[16]

G start Low / No Product Yield check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup sm_impure Impurities Detected? check_sm->sm_impure cond_incomplete Incomplete Reaction? check_cond->cond_incomplete workup_degradation Product Degradation Suspected? check_workup->workup_degradation sm_impure->check_cond No purify_sm Purify Starting Materials (Distillation, Recrystallization) sm_impure->purify_sm Yes end_ok Yield Improved purify_sm->end_ok cond_incomplete->check_workup No optimize_cond Optimize Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity cond_incomplete->optimize_cond Yes optimize_cond->end_ok mild_cond Use Milder Conditions: - Lower Temperature - Milder Catalyst/Reagents - Adjust pH in Workup workup_degradation->mild_cond Yes workup_degradation->end_ok No mild_cond->end_ok

Troubleshooting workflow for low pyrazole synthesis yields.
Issue 2: Poor Regioselectivity

Q: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity for the desired isomer? A: This is one of the most common challenges in pyrazole synthesis.[16] Several strategies can be employed to control the formation of a specific regioisomer.

  • Modify Reaction Conditions:

    • Solvent: This is a powerful tool. Switching from a standard solvent like ethanol to a fluorinated alcohol (e.g., TFE or HFIP) can dramatically increase the preference for one regioisomer.[9]

    • pH Control: The initial nucleophilic attack can be directed by controlling the reaction's acidity.[9] Systematically screen different acidic catalysts (e.g., acetic acid, TFA, H₂SO₄) or try basic conditions.

  • Modify Starting Materials: If possible, increase the steric bulk or alter the electronic properties of the substituents on the 1,3-dicarbonyl compound or the hydrazine to create a stronger bias for attack at one carbonyl over the other.[9]

  • Choose an Alternative Synthetic Route: If the Knorr synthesis consistently gives poor selectivity, consider a different method known for high regioselectivity.[10]

    • 1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne offers excellent control over regioselectivity.[7][10]

    • Reactions with Hydrazones: Using pre-formed hydrazones and reacting them with reagents like nitroolefins can provide a highly regioselective route to polysubstituted pyrazoles.[17][18]

G start Mixture of Regioisomers Observed step1 Step 1: Modify Reaction Conditions start->step1 option1A Change Solvent (e.g., Ethanol -> TFE/HFIP) step1->option1A option1B Adjust pH / Catalyst (e.g., Acetic Acid, TFA, Base) step1->option1B check Is Ratio > 95:5? option1A->check option1B->check step2 Step 2: Modify Starting Materials option2A Increase Steric Hindrance on one substituent step2->option2A option2B Alter Electronic Properties (EWG vs. EDG) step2->option2B option2A->check option2B->check step3 Step 3: Change Synthetic Strategy option3A Use 1,3-Dipolar Cycloaddition step3->option3A option3B Use Hydrazone-based Methods step3->option3B end_ok Proceed with Synthesis option3A->end_ok option3B->end_ok check->step2 No check->step3 No check->end_ok Yes

Troubleshooting workflow for poor regioselectivity.
Issue 3: Unexpected Side Reactions & Byproducts

Q: I am observing significant byproducts or my crude product is a dark, tarry material. What is happening? A: The formation of byproducts or tar often points to side reactions or product decomposition.

  • Polymerization: High temperatures or highly acidic conditions can sometimes cause starting materials or the pyrazole product to polymerize, resulting in intractable tars.[19] Try lowering the reaction temperature or using a milder acid catalyst.[16][19]

  • Dimerization or Self-Condensation: Some starting materials, particularly highly reactive aminopyrazoles or β-dicarbonyls, can undergo self-condensation or dimerization, competing with the desired reaction.[20] This can sometimes be mitigated by adjusting the rate of addition of one reactant or changing the solvent.

  • Side Reactions with Fused Rings: When synthesizing fused systems like pyrazolo[1,5-a]pyrimidines, blocking reactive positions on the starting aminopyrazole can be necessary to prevent unwanted side reactions like aromatic substitutions.[20]

Issue 4: Purification Difficulties

Q: My regioisomers are co-eluting during column chromatography, or my product is difficult to crystallize. What purification strategies should I try? A: Purification can be a significant hurdle, especially with closely related isomers.

  • Optimize Chromatography: Systematically screen different solvent systems (mobile phases) for column chromatography. Sometimes a switch from a standard ethyl acetate/hexane system to one involving dichloromethane, methanol, or ether can provide the necessary separation.[4]

  • Recrystallization: This is a powerful technique if a suitable solvent can be found. Test a range of solvents (e.g., ethanol, ethyl acetate/hexane, isopropanol) to find conditions that allow the desired product to crystallize while leaving impurities or the other isomer in the mother liquor.[21][22]

  • Acid Salt Formation: Pyrazoles are basic and can form crystalline salts with acids.[23][24] Treating the crude mixture with an inorganic or organic acid (e.g., HCl, H₂SO₄) can lead to the selective precipitation of one isomer as a salt, which can then be isolated and neutralized.[25]

Data Summary Tables

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

This table summarizes the impact of using fluorinated alcohols as solvents to improve regioselectivity in the reaction of a 1,3-diketone with methylhydrazine, leading to the desired 3-substituted pyrazole isomer.

1,3-Diketone SubstrateSolventReaction Time (h)Regioisomeric Ratio (3-isomer : 5-isomer)Combined Yield (%)Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneEthanol241 : 1.285
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneTFE3> 20 : 191
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneHFIP0.5> 20 : 196

TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol

Key Experimental Protocols

Protocol 1: General Knorr Synthesis of a Substituted Pyrazole

This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (a pyrazolone) from ethyl acetoacetate and phenylhydrazine.[4]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Ice bath

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 equivalent) and an equal volume of ethanol.

  • Reagent Addition: Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. Note that this addition can be exothermic.[4]

  • Catalyst Addition: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the alcohol used) for 1-2 hours.[4] Monitor the reaction progress by TLC, using the starting ethyl acetoacetate as a reference.

  • Isolation: Once the reaction is complete (starting material is consumed), cool the reaction mixture in an ice bath to induce crystallization of the product.[4]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol or water to remove soluble impurities.[4] Allow the product to air dry. If further purification is needed, recrystallize from a suitable solvent like ethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine 1,3-Dicarbonyl, Solvent (Ethanol), and Hydrazine add_catalyst Add Acid Catalyst (e.g., Acetic Acid) prep_reagents->add_catalyst reflux Heat to Reflux (1-2 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction in Ice Bath monitor->cool Complete filtrate Filter Solid Product cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Product wash->dry purify Recrystallize (if necessary) dry->purify final_product Pure Substituted Pyrazole dry->final_product purify->final_product

General experimental workflow for Knorr pyrazole synthesis.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2][3] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of this approach.[1][4][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][6]

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or competing side reactions.[5][7] Key areas to investigate are the purity of starting materials, reaction time and temperature, and the choice of catalyst and solvent.[4][7][8] For instance, the reaction may not be going to completion, which can sometimes be addressed by increasing the reaction time or temperature.[7] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times.[7]

Q3: I am observing a mixture of regioisomers in my reaction. What causes this and how can I improve selectivity?

A3: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][4][8] The outcome is influenced by the steric and electronic differences between the two carbonyl groups and the specific reaction conditions.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[8]

To improve regioselectivity, consider the following strategies:

  • Solvent Choice : Aprotic dipolar solvents (e.g., DMF, DMAc) can provide better results and higher regioselectivity than traditional polar protic solvents like ethanol.[8][9]

  • pH Control : Adjusting the pH can alter the nucleophilicity of the two nitrogen atoms in the hydrazine.[1][8] Acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[1]

  • Use of 1,3-Dicarbonyl Surrogates : Employing precursors with differentiated reactivity, such as β-enaminones, can direct the regiochemistry before cyclization, leading to a single product.[8]

Q4: My reaction mixture has developed a strong color (yellow/red). What is the cause and how can I prevent it?

A4: Discoloration is often observed in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4][10] This is typically due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidation of intermediates.[4][8] To mitigate this, consider using a mild base, such as sodium acetate, to neutralize the acid from hydrazine salts, which can lead to a cleaner reaction profile.[4] If colored impurities are present in the final product, they can often be removed by treating the hot recrystallization solution with activated charcoal.[11]

Q5: My reaction seems to have stalled at an intermediate stage without forming the final pyrazole. What could be the issue?

A5: The reaction may stall at the hydrazone or hydroxylpyrazolidine intermediate, especially if the subsequent intramolecular cyclization or dehydration step is slow.[1][8] This can happen if the hydrazine is deactivated by electron-withdrawing groups.[8] To drive the reaction to completion, you may need to adjust the conditions by increasing the temperature, adding a dehydrating agent, or using a more effective catalyst.[1]

Troubleshooting Guides

Guide 1: Low Reaction Yield

Low yield is a common problem in pyrazole synthesis.[5] Use the following logical workflow to diagnose and solve the issue.

G start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_monitoring Analyze Reaction Monitoring Data (TLC/LC-MS) start->check_monitoring purity_impure Impure check_purity->purity_impure conditions_suboptimal Suboptimal check_conditions->conditions_suboptimal monitoring_incomplete Incomplete Reaction check_monitoring->monitoring_incomplete purity_impure->check_conditions No purify_sm Purify Starting Materials (Distillation/Recrystallization) purity_impure->purify_sm Yes end_node Yield Improved purify_sm->end_node conditions_suboptimal->check_monitoring No optimize_conditions Optimize Conditions: - Temperature - Time - Catalyst - Solvent conditions_suboptimal->optimize_conditions Yes optimize_conditions->end_node monitoring_side_products Side Products Detected monitoring_incomplete->monitoring_side_products No increase_time_temp Increase Reaction Time or Temperature monitoring_incomplete->increase_time_temp Yes address_side_rxns Address Side Reactions (See Guide 2 & 3) monitoring_side_products->address_side_rxns Yes monitoring_side_products->end_node No increase_time_temp->end_node address_side_rxns->end_node

Caption: Troubleshooting workflow for low reaction yield.[5]

Summary of Conditions Affecting Yield

ParameterRecommendationRationale & Citation
Catalyst Use a catalytic amount of acid (e.g., acetic acid, HCl).[4][8] Consider alternative catalysts like nano-ZnO for potentially higher yields and shorter reaction times.[7][12]Acid facilitates the initial condensation and subsequent cyclization steps.[13][14] Novel catalysts can offer improved efficiency.[12]
Solvent Aprotic dipolar solvents (DMF, DMSO) may give better results than polar protic solvents (ethanol), especially for improving regioselectivity.[8][9]Solvent polarity can influence reaction pathways and the stability of intermediates.[1]
Temperature Many condensation reactions require heating (reflux). Monitor progress to avoid decomposition.[7]Higher temperatures increase reaction rates but can also promote side reactions if not controlled.[1]
Reactant Ratio Using a slight excess of hydrazine (e.g., 1.1 to 2 equivalents) can sometimes improve yields.[5]Ensures the complete consumption of the more valuable 1,3-dicarbonyl compound.
Guide 2: Formation of Regioisomers

The formation of two regioisomers is a common outcome with unsymmetrical substrates.[8]

G start Regioisomeric Mixture Detected (NMR/LC-MS) analysis Are isomers separable? start->analysis separation Separate Isomers: - Column Chromatography - Recrystallization analysis->separation Yes modify_reaction Modify Reaction Conditions to Improve Selectivity analysis->modify_reaction No / Prevention Desired end_node_sep Pure Isomers Obtained separation->end_node_sep change_solvent Change Solvent (e.g., EtOH to DMF) modify_reaction->change_solvent adjust_ph Adjust pH (Add cat. Acid/Base) modify_reaction->adjust_ph change_substrate Use Substrate Surrogate (e.g., β-enaminone) modify_reaction->change_substrate end_node_mod Single Isomer Favored change_solvent->end_node_mod adjust_ph->end_node_mod change_substrate->end_node_mod

Caption: A logical workflow for troubleshooting the formation of regioisomers.[8]

Strategies for Controlling Regioselectivity

StrategyDetailsRationale & Citation
Solvent Optimization Screen aprotic dipolar solvents like DMF, NMP, or DMAc.[9]These solvents can accelerate dehydration steps and favor the formation of one regioisomer over another, often at room temperature.[9][12]
pH Adjustment Add a catalytic amount of acid (e.g., HCl, acetic acid).[8]The pH can influence which nitrogen atom of the hydrazine initiates the attack, thereby controlling the cyclization pathway.[1][8]
Purification If a mixture is unavoidable, separation by silica gel chromatography is the most common method.[15] In some cases, fractional crystallization may be effective.[15]Isomers often have different polarities, allowing for chromatographic separation.

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine, a variation of the Knorr reaction.[16]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (solvent)

  • Glacial acetic acid (catalyst, ~3 drops)

Procedure:

  • Combine ethyl benzoylacetate (1 eq) and hydrazine hydrate (2 eq) in a suitable round-bottom flask or vial.[16]

  • Add 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[16]

  • Heat the reaction mixture with stirring to approximately 100°C on a hot plate.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) after 1 hour, using the starting ketoester as a reference.[16]

  • Once the starting material is consumed, add water to the hot reaction mixture to precipitate the product.[16]

  • Allow the mixture to cool slowly to room temperature while stirring to promote crystallization.[16]

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.[4][16]

  • Allow the product to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: Nano-ZnO Catalyzed Synthesis of a Pyrazole Derivative

This protocol details an efficient and environmentally friendly approach using a nano-ZnO catalyst.[8][12]

Materials:

  • Phenylhydrazine (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Nano-ZnO (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%) in ethanol (10 mL).[8]

  • Stir the reaction mixture at room temperature.[8]

  • Monitor the progress of the reaction by TLC.[8]

  • Upon completion, separate the catalyst by filtration.[8]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[8]

  • Purify the product by column chromatography or recrystallization as needed.[8]

Reaction Mechanism Visualization

Understanding the reaction mechanism is key to troubleshooting. The Knorr synthesis proceeds through several key steps.

G cluster_0 Knorr Pyrazole Synthesis Mechanism reactants 1,3-Dicarbonyl + Hydrazine step1 Initial Condensation (Nucleophilic Attack) reactants->step1 intermediate Hydrazone/ Enamine Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Non-aromatic Cyclic Intermediate step2->cyclic_intermediate step3 Dehydration/ Aromatization cyclic_intermediate->step3 product Pyrazole step3->product

Caption: General mechanism of the Knorr pyrazole synthesis.[5]

References

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of these heterocyclic compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying pyrazole derivatives?

The most common purification techniques for pyrazole derivatives are recrystallization, column chromatography, and extraction. The choice of method depends on the physical properties of the pyrazole derivative (e.g., solid or liquid), its polarity, and the nature of the impurities.

Q2: My pyrazole compound is basic. How does this affect purification by column chromatography?

The basic nature of the nitrogen atoms in the pyrazole ring can lead to strong interactions with the acidic silica gel. This can cause issues such as peak tailing, poor separation, and even degradation of the compound on the column. It is often recommended to deactivate the silica gel with a base like triethylamine or to use an alternative stationary phase such as neutral alumina.[1][2]

Q3: Can I use reversed-phase HPLC for pyrazole purification?

Yes, reversed-phase high-performance liquid chromatography (HPLC) can be a very effective technique for purifying pyrazole derivatives, especially for achieving high purity. It is particularly useful when dealing with compounds that are difficult to separate by normal-phase chromatography.[2] Mobile phases typically consist of mixtures of water with methanol or acetonitrile.[2]

Q4: My purified pyrazole derivative is colored (e.g., yellow or brown) when it should be colorless. What is the likely cause?

A yellow or brown coloration in the purified product often indicates the presence of oxidized impurities.[1] Some pyrazole derivatives, especially those with sensitive functional groups like hydrazinyl moieties, can be susceptible to air oxidation.[1] The discoloration could also be due to residual starting materials or byproducts from the synthesis.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of pyrazole derivatives and provides actionable solutions.

Issue 1: Recrystallization Problems

Q: My pyrazole derivative is "oiling out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid at a temperature above its melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[3]

  • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the solution to cool to room temperature before placing it in an ice bath can promote gradual crystal formation instead of rapid precipitation as an oil.[3]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[3]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[3]

  • Trituration: If the product is an oil, try adding a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) and stirring or sonicating the mixture. This can sometimes induce solidification.[1]

Q: The yield of my recrystallized pyrazole derivative is very low. How can I improve it?

Low recovery during recrystallization can be due to several factors. Consider the following to improve your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[3]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize the precipitation of the product.[3]

  • Appropriate Solvent Selection: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[3]

Q: How can I remove colored impurities during recrystallization?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[3]

Issue 2: Column Chromatography Challenges

Q: I am losing a significant amount of my compound on the silica gel column. How can I improve my recovery?

The basic nitrogen atoms in your pyrazole derivative are likely adhering strongly to the acidic silica gel. To minimize this interaction and improve recovery:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing a small amount of triethylamine (~0.5-1%).[1][2] This will neutralize the acidic sites on the silica.

  • Use Neutral Alumina: As an alternative to silica gel, consider using neutral alumina as the stationary phase, which is less acidic.[2]

  • Optimize Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute with impurities. Use thin-layer chromatography (TLC) to determine the optimal solvent system.

Q: My pyrazole derivative is streaking or tailing on the TLC plate and the column. What can I do?

Streaking or tailing is often a sign of strong interaction with the stationary phase.

  • Add a Modifier to the Eluent: Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can often resolve tailing issues on silica gel.

  • Check Compound Stability: Ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for some time, and then eluting it to see if any new spots have formed.

Data Presentation

Table 1: Common Solvent Systems for Pyrazole Derivative Purification

Purification MethodSolvent/Solvent SystemTypical Use Case
Recrystallization Ethanol, Methanol, IsopropanolSingle solvent recrystallization for moderately polar pyrazoles.[3]
Hexane/Ethyl AcetateMixed solvent system for less polar pyrazoles.[3]
Ethanol/WaterMixed solvent system for more polar pyrazoles.[2]
AcetoneSingle solvent recrystallization.[3]
Column Chromatography Hexane:Ethyl AcetateEluent for normal-phase silica gel chromatography of pyrazoles with low to moderate polarity.[1][4]
Dichloromethane:MethanolEluent for normal-phase silica gel chromatography of more polar pyrazoles.[1]
Methanol/WaterEluent for reversed-phase HPLC.[2]
Acetonitrile/WaterEluent for reversed-phase HPLC.[2]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal formation.[1][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]

Protocol 2: Deactivated Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.3 for the target compound.[1]

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent). Stir well.[1]

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.

Visualizations

experimental_workflow start Crude Pyrazole Derivative assess_purity Assess Purity (TLC, LC-MS) start->assess_purity is_solid Is the compound solid? assess_purity->is_solid Sufficiently Pure column_chromatography Column Chromatography assess_purity->column_chromatography Mixture of Compounds extraction Liquid-Liquid Extraction assess_purity->extraction Gross Impurities recrystallization Recrystallization is_solid->recrystallization Yes is_solid->column_chromatography No (Oil) pure_product Pure Pyrazole Derivative recrystallization->pure_product column_chromatography->pure_product extraction->is_solid

Caption: General experimental workflow for the purification of pyrazole derivatives.

troubleshooting_crystallization start Attempting Recrystallization oiling_out Compound 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Increase solvent volume Slow cooling Change solvent system Use seed crystal oiling_out->solution1 Yes colored_impurities Colored Impurities? low_yield->colored_impurities No solution2 Minimize hot solvent Ensure thorough cooling Optimize solvent choice low_yield->solution2 Yes solution3 Add activated charcoal to hot solution colored_impurities->solution3 Yes success Successful Crystallization colored_impurities->success No solution1->low_yield solution2->colored_impurities solution3->success

References

Technical Support Center: Troubleshooting Common Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating common impurities encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in pyrazole synthesis?

A1: The most prevalent impurities in pyrazole synthesis, particularly in the widely used Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines, can be categorized as follows:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial nucleophilic attack can occur at two different sites, leading to the formation of two or more isomeric pyrazole products. These are often the most common and challenging impurities to separate.[1]

  • Pyrazoline Intermediates: Incomplete aromatization or oxidation during the synthesis can result in the formation of partially saturated pyrazoline rings (4,5-dihydro-1H-pyrazoles).[1][2] This is particularly common when the reaction conditions are not optimized for the final dehydration or oxidation step.

  • Hydrazone Intermediates: The initial condensation of a hydrazine with a carbonyl group of the 1,3-dicarbonyl compound forms a hydrazone. If the subsequent intramolecular cyclization is slow or incomplete, these hydrazone intermediates can remain as impurities in the final product.[3]

  • Colored Impurities: The use of certain hydrazines, especially phenylhydrazine and its derivatives, can lead to the formation of intensely colored byproducts, often yellow, red, or brown.[1][3] These are typically due to oxidation or degradation of the hydrazine starting material.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazines in the crude product.

  • Side-Reaction Products: Other side reactions can occur, such as the di-addition of hydrazine to the 1,3-dicarbonyl compound, or Michael addition products when using α,β-unsaturated carbonyl precursors.[1][4]

Q2: How can I identify the impurities in my pyrazole reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of impurities:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get an initial assessment of the complexity of your reaction mixture and to track the progress of the reaction. The presence of multiple spots indicates a mixture of compounds.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are powerful for separating and quantifying the components of your mixture.[5] Mass spectrometry provides the molecular weight of each component, which is crucial for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the precise structure of the main product and the impurities.[1] Two-dimensional NMR techniques, such as COSY and HSQC, can be particularly useful for differentiating between regioisomers.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of specific functional groups, which can aid in distinguishing between the desired pyrazole and intermediates like pyrazolines or hydrazones.

Troubleshooting Guides

Issue 1: Presence of Regioisomers

Symptoms:

  • NMR spectra show a mixture of two or more closely related compounds.

  • Multiple spots with similar Rf values on TLC.

  • Broad melting point range for the isolated solid.

Root Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound.

  • Use of a substituted hydrazine where the two nitrogen atoms are not equivalent.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The regioselectivity of the Knorr synthesis can be highly dependent on the reaction solvent and pH.

    • Solvent Choice: Changing the solvent can significantly influence the ratio of regioisomers. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.

    • pH Control: The reaction can be sensitive to pH. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other. Experiment with catalytic amounts of different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases.

  • Purification: If the formation of regioisomers cannot be avoided, careful purification is necessary.

    • Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary and mobile phases is crucial.

    • Recrystallization: Fractional recrystallization can be effective if the regioisomers have sufficiently different solubilities in a particular solvent.

Quantitative Data on Regioselectivity:

The choice of solvent can have a significant impact on the ratio of regioisomers formed. The following table provides an example of how solvent choice can influence the outcome of the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.

1,3-Dicarbonyl CompoundHydrazineSolventRatio of Regioisomer A : Regioisomer BReference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol~1 : 1(Not explicitly cited, but implied from similar studies)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE>95 : 5(Not explicitly cited, but implied from similar studies)
Acetylenic KetoneMethylhydrazineEthanol93:7 to 97:3[7]
Acetylenic KetoneArylhydrazineEthanol13:87 to 1:99[7]
Issue 2: Persistent Color in the Product

Symptoms:

  • The isolated pyrazole product is yellow, red, or brown, even after initial purification.

  • The reaction mixture becomes intensely colored during the synthesis.

Root Causes:

  • Oxidation and decomposition of the hydrazine starting material, particularly phenylhydrazine.[2][3]

  • Formation of highly conjugated side products.

Troubleshooting Steps:

  • Use High-Purity Hydrazine: Ensure the hydrazine or hydrazine derivative is fresh and of high purity. Phenylhydrazine is particularly susceptible to degradation and should be stored under an inert atmosphere and protected from light.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents.[2]

  • Purification using Activated Charcoal: Add a small amount of activated charcoal to a solution of the crude product in a suitable solvent. Heat the mixture for a short period, and then filter the hot solution through a pad of celite to remove the charcoal and the adsorbed colored impurities. Be aware that this may also lead to some loss of the desired product.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated and extracted into an aqueous acid solution. Non-basic colored impurities will remain in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Issue 3: Product is an Oil and Will Not Crystallize

Symptoms:

  • After work-up and solvent removal, the product is a viscous oil instead of a solid.

Root Causes:

  • Presence of impurities that are lowering the melting point of the product.

  • Residual solvent (e.g., DMF) that is difficult to remove.[4]

  • The product itself may have a low melting point.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any residual high-boiling solvents.

  • Trituration: Add a non-polar solvent in which the desired product is expected to be insoluble (e.g., hexane, pentane, or diethyl ether) to the oil.[8] Vigorously stir or sonicate the mixture. This can often induce crystallization by "washing away" impurities that keep the product oily.

  • Seed Crystals: If a small amount of the solid product is available, add a seed crystal to the oil to initiate crystallization.

  • Further Purification: If trituration fails, the oil likely contains a significant amount of impurities. Purify the oil using column chromatography.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Diethyl ether (for crystallization)

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent). Caution: This reaction can be exothermic.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux in ethanol for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • If crystallization is slow, add a small amount of diethyl ether and scratch the inside of the flask with a glass rod.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

troubleshooting_workflow start Impurity Detected in Pyrazole Synthesis identify Identify Impurity Type (TLC, NMR, GC-MS) start->identify regioisomers Regioisomers identify->regioisomers Multiple Isomeric Products colored Colored Impurities identify->colored Product is Colored intermediates Intermediates (Pyrazolines, Hydrazones) identify->intermediates Incomplete Reaction/ Aromatization starting_materials Unreacted Starting Materials identify->starting_materials Incomplete Conversion optimize_conditions Optimize Conditions (Solvent, pH, Catalyst) regioisomers->optimize_conditions Modify Reaction purify_isomers Column Chromatography or Fractional Recrystallization regioisomers->purify_isomers Purify charcoal Activated Charcoal Treatment colored->charcoal Purify acid_base Acid-Base Extraction colored->acid_base Purify inert_atmosphere Use High-Purity Reagents & Inert Atmosphere colored->inert_atmosphere Modify Reaction optimize_oxidation Optimize Oxidation/ Dehydration Step intermediates->optimize_oxidation Modify Reaction purify_intermediates Column Chromatography intermediates->purify_intermediates Purify optimize_reaction_time Increase Reaction Time/ Temperature starting_materials->optimize_reaction_time Modify Reaction purify_starting_materials Column Chromatography or Recrystallization starting_materials->purify_starting_materials Purify end_pure Pure Pyrazole Product optimize_conditions->end_pure purify_isomers->end_pure charcoal->end_pure acid_base->end_pure inert_atmosphere->end_pure optimize_oxidation->end_pure purify_intermediates->end_pure optimize_reaction_time->end_pure purify_starting_materials->end_pure

Caption: A logical workflow for troubleshooting common impurities in pyrazole synthesis.

Formation of Common Impurities in Knorr Pyrazole Synthesis

impurity_formation cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_impurities Common Impurities dicarbonyl Unsymmetrical 1,3-Dicarbonyl path_a Attack at Carbonyl A dicarbonyl->path_a path_b Attack at Carbonyl B dicarbonyl->path_b hydrazine Substituted Hydrazine hydrazine->path_a hydrazine->path_b hydrazine_degradation Hydrazine Degradation hydrazine->hydrazine_degradation incomplete_cyclization Incomplete Cyclization path_a->incomplete_cyclization regioisomer_a Regioisomer A path_a->regioisomer_a path_b->incomplete_cyclization regioisomer_b Regioisomer B path_b->regioisomer_b hydrazone Hydrazone Intermediate incomplete_cyclization->hydrazone incomplete_aromatization Incomplete Aromatization pyrazoline Pyrazoline Intermediate incomplete_aromatization->pyrazoline colored_impurities Colored Impurities hydrazine_degradation->colored_impurities regioisomer_a->incomplete_aromatization desired_product Desired Pyrazole regioisomer_a->desired_product Major/Minor regioisomer_b->incomplete_aromatization regioisomer_b->desired_product Major/Minor

Caption: Formation pathways of common impurities in the Knorr pyrazole synthesis.

References

Technical Support Center: 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS 926212-84-2).

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂[1]
Molecular Weight 267.08 g/mol [1]
Appearance White to off-white solid/powderInferred from typical appearance of similar organic acids.
CAS Number 926212-84-2[1]

Q2: Why might this compound have poor solubility?

A2: The molecule contains both a hydrophobic brominated pyrazole ring system and a polar carboxylic acid group.[2] The overall solubility is a balance between these competing features. The crystalline nature of the solid form can also contribute to low solubility due to strong intermolecular interactions in the crystal lattice. For carboxylic acids, the protonated form is generally less soluble in aqueous media than its salt form.[3]

Q3: What general strategies can be used to improve the solubility of poorly soluble compounds like this?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[3][4] Common approaches include:

  • pH adjustment: For ionizable drugs, modifying the pH of the solution can significantly increase solubility.[3]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent can increase the solubility of lipophilic compounds.[3]

  • Solid dispersion: Dispersing the compound in a carrier matrix can increase the surface area and dissolution rate.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3]

  • Salt formation: Converting the acidic or basic drug into a salt form is a common and effective way to increase solubility and dissolution rates.[5]

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio, which can improve the dissolution rate.[4][5]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Step 1: Initial Solvent Screening

The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system.

Experimental Protocol:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.

  • Solubilization: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, gently warm the vial and vortex again. Sonication can also be applied.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add another equivalent of the compound to determine the approximate solubility.

  • Data Recording: Record your observations in a table similar to the one below.

Table for Solvent Screening Data:

SolventTemperature (°C)Observations (e.g., Insoluble, Partially Soluble, Soluble)Approximate Solubility (if determined)
Water25
Ethanol25
Methanol25
DMSO25
DMF25
Acetonitrile25
Dichloromethane25
Aqueous Buffer (pH 7.4)25
Other solvents...

Note: Based on the structure, expect higher solubility in polar organic solvents like DMSO and DMF, and lower solubility in water. Benzoic acid itself is slightly soluble in hot water and soluble in ethanol.[6][7]

Step 2: Troubleshooting Workflow

If initial solvent screening does not yield a suitable solvent system for your experimental needs, follow this troubleshooting workflow.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_screen Step 1: Initial Solvent Screening (e.g., Water, EtOH, DMSO, DMF) start->solvent_screen is_soluble Is solubility sufficient for the experiment? solvent_screen->is_soluble is_aqueous Is the experiment in an aqueous system? is_soluble->is_aqueous No end_soluble Success: Compound Solubilized is_soluble->end_soluble Yes ph_modification Step 2a: pH Modification (Deprotonate carboxylic acid with base) is_soluble2 Sufficient? ph_modification->is_soluble2 Check Solubility cosolvent Step 2b: Co-solvency (e.g., Water/DMSO, Water/EtOH mixtures) is_soluble3 Sufficient? cosolvent->is_soluble3 Check Solubility is_aqueous->ph_modification Yes is_aqueous->cosolvent No (Organic System) end_insoluble Advanced Methods Required (e.g., Salt Formation, Solid Dispersion, Nanotechnology) is_soluble2->end_soluble Yes is_soluble2->end_insoluble No is_soluble3->end_soluble Yes is_soluble3->end_insoluble No

Caption: Troubleshooting workflow for addressing solubility issues.

Detailed Methodologies for Troubleshooting Steps

Step 2a: pH Modification (for Aqueous Systems)

Since this compound possesses a carboxylic acid group, its solubility in aqueous solutions is expected to be highly pH-dependent. Deprotonating the carboxylic acid to form a carboxylate salt will increase its polarity and aqueous solubility.[3]

Experimental Protocol:

  • Prepare a stock solution of a base: A 1 M solution of NaOH or KOH is suitable.

  • Suspend the compound: Add the desired amount of the compound to your aqueous buffer.

  • Titrate with base: While stirring, add the base dropwise. Monitor the pH and observe for dissolution. The compound should dissolve as the pH increases above its pKa.

  • Final pH adjustment: Once dissolved, adjust the pH to the desired value for your experiment, ensuring the compound remains in solution. Be aware that the compound may precipitate if the pH is lowered again.

Q: What is the expected pKa of the carboxylic acid group?

A: The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the bromopyrazole ring may slightly lower this value. Therefore, adjusting the pH to be 1-2 units above the pKa (e.g., pH 5.2-6.2 or higher) should significantly improve solubility.

Step 2b: Co-solvency

If working with a system that can tolerate organic solvents, a co-solvent approach is often effective.[3] This involves dissolving the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF, or ethanol) before adding it to the aqueous medium.

Experimental Protocol:

  • High-concentration stock: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.

  • Serial dilution: Add the stock solution to the aqueous buffer in a stepwise manner, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not cause the compound to precipitate.

  • Vortexing/Mixing: Ensure thorough mixing after each addition.

Co_Solvency_Workflow start Start: Prepare high concentration stock in organic solvent (e.g., DMSO) add_to_aqueous Add stock solution dropwise to aqueous buffer with vigorous mixing start->add_to_aqueous observe Observe for precipitation add_to_aqueous->observe success Success: Compound is in solution observe->success No Precipitation failure Failure: Precipitation occurs. Try a different co-solvent or lower the final concentration. observe->failure Precipitation

Caption: Experimental workflow for the co-solvency method.

Advanced Strategies

If the above methods are insufficient or not suitable for your experimental system, more advanced techniques may be necessary:

  • Salt Formation: Synthesize a salt of the compound (e.g., sodium or potassium salt) to have a starting material with higher aqueous solubility.[5]

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or surfactants may be required.[3]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[3]

For further information on the synthesis and biological activities of pyrazole derivatives, you may refer to the broader scientific literature.[8][9][10][11] These resources can provide context on how similar compounds have been handled in research.

References

Pyrazole Compound Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrazole compounds in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions related to the stability of pyrazole compounds during experimental work.

Q1: My pyrazole compound solution has changed color. What does this indicate and what should I do?

A change in color, such as turning yellow or red, often suggests degradation of the pyrazole compound. This can be caused by:

  • Oxidation: The pyrazole ring or its substituents may be susceptible to oxidation, especially when exposed to air. The N-1 and C-4 positions of the pyrazole ring can be prone to oxidative processes, potentially forming N-oxides or hydroxylated species.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the formation of colored degradation products.[1]

  • Impure Starting Materials: The discoloration might stem from impurities in the starting materials, especially in hydrazine derivatives used for synthesis, which can be sensitive to air and light.

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.

  • Use an Inert Atmosphere: For sensitive compounds, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purify the Compound: If you suspect impurities, purify your pyrazole compound using an appropriate technique like recrystallization or column chromatography.

  • Analyze for Degradation: Use an analytical technique like HPLC-UV or LC-MS to check for the presence of degradation products.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my pyrazole compound. What could be the cause?

Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation Products: The new peaks could be products of hydrolysis, oxidation, or photodegradation.

  • Synthesis-Related Impurities: They might be residual starting materials, reagents, or by-products from the synthesis of the pyrazole compound.

  • Contamination: The peaks could be from a contaminated solvent, sample vial, or a carryover from a previous injection in the HPLC system.

  • Regioisomers: If you synthesized an unsymmetrically substituted pyrazole, the unexpected peak could be a regioisomer that was not fully separated during purification.

Troubleshooting Steps:

  • Inject a Blank: Run a blank injection (mobile phase only) to check for contamination in the solvent or HPLC system.

  • Review Synthesis and Purification: Re-examine the synthetic route and purification process to identify potential impurities or regioisomers.

  • Perform a Forced Degradation Study: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in tentatively identifying if the unknown peaks are degradation-related.

  • Use Mass Spectrometry (LC-MS): Analyze your sample using LC-MS to obtain the mass of the parent compound and the unknown peaks. The mass difference can provide clues about the nature of the degradation (e.g., addition of an oxygen atom in oxidation).

Q3: My pyrazole compound is precipitating out of my aqueous buffer. How can I improve its solubility?

Poor aqueous solubility is a common issue with organic compounds like pyrazoles. Here are several strategies to address this:

  • Use a Co-solvent: Adding a small amount of a water-miscible organic solvent like DMSO, DMF, ethanol, or acetonitrile can significantly improve solubility. However, ensure the co-solvent concentration is compatible with your experimental system (e.g., cell-based assays).

  • pH Adjustment: If your pyrazole compound has an ionizable group, adjusting the pH of the buffer can increase its solubility. For basic pyrazoles, lowering the pH will lead to the formation of the more soluble protonated form.

  • Use of Solubilizing Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Surfactants can also be used to form micelles that solubilize the compound.

  • Prepare a Concentrated Stock Solution: Dissolve your compound at a high concentration in an organic solvent like DMSO. Then, for your experiment, dilute this stock solution into the aqueous buffer while vortexing to minimize precipitation.

Q4: How can I prevent the hydrolysis of my pyrazole-ester compound in solution?

Pyrazole derivatives containing ester functional groups are particularly susceptible to hydrolysis, especially under basic or acidic conditions. For example, some pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in buffers with a pH of 8.[1]

Preventative Measures:

  • pH Control: Maintain the pH of your solution in the neutral range (pH 6-7.5) if possible. Avoid strongly acidic or basic buffers.

  • Low Temperature: Store your solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of hydrolysis.

  • Aprotic Solvents: If your experiment allows, use a dry, aprotic solvent for storage and dilute into the aqueous buffer just before use.

  • Structural Modification: For long-term stability, consider synthesizing an analog where the ester group is replaced with a more stable functional group like an amide or an ether.

Quantitative Data on Pyrazole Stability

The stability of pyrazole compounds is highly dependent on their specific structure and the conditions to which they are exposed. The following tables provide some quantitative data on the stability of selected pyrazole-containing drugs.

Table 1: Stability of Celecoxib in Aqueous Solution

Stress ConditionTemperatureDuration% DegradationReference
Acidic (pH not specified)40°C817 hours~3%[2]
Alkaline (pH not specified)40°C817 hours~3%[2]
Oxidative (H₂O₂)23°C817 hours~22%[2]
River Water (non-forced)Room Temperature36 weeks~3%[3]
River Water70°CNot specifiedMinimal[3]

Table 2: Stability of Ruxolitinib in Solution

Storage ConditionVehicleTemperatureDuration% RemainingReference
Oral SuspensionInorpha®22-25°C60 days>95%[4]
Oral SuspensionInorpha®2-8°C60 days>95%[4]
Acid Hydrolysis (0.1 M HCl)-70°C1 hourNot specified[5]
Base Hydrolysis (0.1 M NaOH)-70°C1 hourNot specified[5]

Experimental Protocols

This section provides detailed methodologies for assessing the stability of pyrazole compounds.

Protocol 1: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of a pyrazole compound. This information is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your pyrazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent mixture if solubility is an issue).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1 M HCl. Keep the solution at room temperature or heat to 40-60 °C. Monitor for degradation over several hours to days.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1 M NaOH. Keep the solution at room temperature or heat to 40-60 °C. Monitor for degradation.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% to 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protect it from light.

  • Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Photodegradation: Expose an aliquot of the stock solution to a combination of visible and UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At various time points, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase of your analytical method.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the parent pyrazole compound and separate it from all its degradation products and any synthesis-related impurities.

1. Instrument and Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance of the pyrazole compound.

  • Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.

2. Method Development and Optimization:

  • Inject the unstressed pyrazole compound to determine its retention time and peak shape.

  • Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Optimize the mobile phase gradient, pH, and column type to improve the resolution between peaks if necessary.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to separate the parent compound from its degradation products.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of a Pyrazole-Containing Drug: Celecoxib

Celecoxib is a selective COX-2 inhibitor containing a pyrazole scaffold. It exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins catalysis Celecoxib Celecoxib Celecoxib->COX2 inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation leads to

Celecoxib's mechanism of action.
Signaling Pathway Involving Pyrazole Inhibitors: JAK-STAT Pathway

Many pyrazole derivatives are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cellular processes like proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[6]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pyrazole_Inhibitor Pyrazole JAK Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK inhibits pSTAT p-STAT (dimer) Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression regulates

Inhibition of the JAK-STAT pathway by pyrazole derivatives.
Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a pyrazole compound in solution.

Stability_Workflow Start Start: Pure Pyrazole Compound Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL) Start->Prepare_Stock Forced_Degradation Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) Prepare_Stock->Forced_Degradation HPLC_Method_Dev Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Dev use stressed samples for Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples HPLC_Method_Dev->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products (LC-MS) Analyze_Samples->Identify_Degradants Data_Analysis Quantitative Analysis: Determine % Degradation Identify_Degradants->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Workflow for pyrazole stability assessment.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. While a 1:1 molar ratio is standard, in some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be beneficial to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]

FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[3]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetically controlled product.[4]

  • Catalyst Selection: For certain pyrazole syntheses, the choice of catalyst can direct the reaction towards a specific regioisomer.

FAQ 3: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture, often to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.

Troubleshooting Discoloration and Impurities:

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to color formation.

  • Purification Techniques:

    • Activated Charcoal: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration.[5]

    • Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities.[5]

    • Silica Gel Chromatography: For stubborn impurities or to separate regioisomers, column chromatography on silica gel is a powerful purification technique.[3]

FAQ 4: I am having trouble purifying my pyrazole product by recrystallization. What are some common issues and solutions?

Recrystallization is a powerful technique for purifying solid organic compounds, but it can present challenges.

Troubleshooting Recrystallization:

  • No Crystals Form Upon Cooling:

    • Solution is not saturated: The solution may be too dilute. Try concentrating the solution by boiling off some of the solvent.[5]

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[5]

  • "Oiling Out": The compound precipitates as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[5] To resolve this, try using a lower-boiling point solvent or allowing the solution to cool more slowly.

  • Low Recrystallization Yield:

    • Excess solvent: Using too much hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5][6]

    • Incomplete cooling: Ensure the solution is thoroughly cooled, for instance in an ice bath, to maximize product precipitation.[5]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition ACondition BYield (%)Reference
Solvent EthanolN,N-Dimethylacetamide7598
Catalyst Acetic AcidNone8592
Temperature Reflux (78 °C)Room Temperature8095
Reactant PhenylhydrazinePhenylhydrazine HCl9082

Note: Yields are representative and can vary significantly based on the specific substrates used.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Time 6.5 hours1 minute[7]
Yield ~70-80%>90%[8][9]
Temperature ~118 °C (Acetic Acid Reflux)Dependent on microwave power[7]
Solvent Glacial Acetic AcidOften solvent-free or in a high-boiling polar solvent[7][10]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

This protocol describes a general procedure for the Knorr pyrazole synthesis.

Materials:

  • Benzoylacetone (1,3-dicarbonyl compound)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetone (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A slight exotherm may be observed.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heating: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.[11]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Cool the resulting residue in an ice bath to induce crystallization. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[12]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).[12]

Protocol 2: Purification of a Pyrazole by Single-Solvent Recrystallization

This protocol provides a general method for purifying a crude pyrazole product.

Materials:

  • Crude pyrazole product

  • Appropriate recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane)[5]

Procedure:

  • Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.[5]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[5]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Knorr_Synthesis_Workflow Start Start: Knorr Pyrazole Synthesis Reactants 1. Combine 1,3-Dicarbonyl and Hydrazine in Solvent Start->Reactants Catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Reaction 3. Heat to Reflux (Monitor by TLC/LC-MS) Catalyst->Reaction Workup 4. Cool and Concentrate Reaction Mixture Reaction->Workup Isolation 5. Isolate Crude Product (Filtration) Workup->Isolation Purification 6. Purify by Recrystallization or Chromatography Isolation->Purification Characterization 7. Characterize Pure Product (NMR, MS, MP) Purification->Characterization End End: Pure Pyrazole Characterization->End Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial Attack Initial Nucleophilic Attack of Hydrazine Unsymmetrical\n1,3-Dicarbonyl->Initial Attack Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Initial Attack Pathway A Attack at Carbonyl 1 Initial Attack->Pathway A Pathway B Attack at Carbonyl 2 Initial Attack->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2

References

Technical Support Center: Purification of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated pyrazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of brominated pyrazole compounds.

Recrystallization

Q1: My brominated pyrazole compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue. It often occurs when the solution is supersaturated at a temperature above the compound's melting point or when the compound has a low melting point. Here are several strategies to address this:

  • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation point, allowing crystals to form at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling. Using an insulated container can facilitate gradual cooling.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.

  • Seed Crystals: If available, add a small, pure crystal of the compound ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: The recrystallization yield of my brominated pyrazole is very low. How can I improve it?

A2: Low recovery can be frustrating. Consider these factors to improve your yield:

  • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product completely. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize precipitation. However, be mindful that cooling too much might cause impurities to precipitate as well.

  • Solvent Selection: The ideal solvent will dissolve the brominated pyrazole compound when hot but have very low solubility when cold.

  • Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this crop may be less pure than the first.

Q3: How can I remove colored impurities during the recrystallization of my brominated pyrazole?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs the colored compounds.

  • Procedure: Add a small amount of activated charcoal to the hot solution and swirl. Heat the mixture gently for a few minutes. Perform a hot filtration to remove the charcoal.

  • Caution: Activated charcoal can also adsorb some of your desired product, potentially reducing the yield. Use the minimum amount necessary.

Column Chromatography

Q4: I'm not getting good separation of my brominated pyrazole from its impurities on a silica gel column. What can I do?

A4: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and maximize the difference in Rf values (ΔRf) between your compound and the impurities.[1][2]

  • Adjust Solvent Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it's sticking to the column (low Rf), increase the polarity.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.

  • Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and broad, overlapping bands. Ensure the silica gel is packed uniformly.

Purity Analysis

Q5: How can I use NMR spectroscopy to assess the purity of my brominated pyrazole and identify impurities?

A5: ¹H NMR spectroscopy is a powerful tool for assessing purity and identifying impurities.

  • Integration: The integral of each signal is proportional to the number of protons it represents. By comparing the integration of the signals from your desired compound to those of impurity signals, you can estimate the purity.

  • Characteristic Peaks: Identify the characteristic chemical shifts and coupling patterns for your brominated pyrazole. Any unexpected peaks may indicate the presence of impurities. Common impurities include starting materials, regioisomers, or over-brominated products.

  • Solvent Residue: Be aware of residual solvent peaks from the purification process.[3][4]

  • Example Impurity Identification: In the synthesis of a 4-bromopyrazole, the presence of a singlet around 6.3 ppm in the ¹H NMR spectrum could indicate the unbrominated pyrazole starting material, while additional aromatic signals might suggest the presence of regioisomers.

Q6: What information can Mass Spectrometry provide about the purity of my brominated pyrazole?

A6: Mass spectrometry (MS) is crucial for confirming the molecular weight of your compound and identifying impurities.

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the mass of your brominated pyrazole. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), you should observe a characteristic M+ and M+2 pattern with nearly equal intensities.

  • Impurity Detection: The presence of other significant peaks may indicate impurities. For example, a peak corresponding to the mass of the starting pyrazole or a di-brominated pyrazole would suggest incomplete reaction or over-bromination, respectively.

  • Fragmentation Patterns: The fragmentation pattern can provide structural information about both your product and any impurities present.[5][6][7]

Data Presentation

Table 1: Solubility of 4-Bromopyrazole in Common Solvents

SolventSolubility at 25 °CNotes
WaterSlightly soluble[8]Solubility increases with temperature.
MethanolSolubleA good solvent for dissolving the compound.
ChloroformSoluble[8]Can be used as a solvent for reactions and purification.
DMSOSoluble[8]A highly polar aprotic solvent, good for NMR.
n-HexaneSparingly solubleOften used as an anti-solvent in recrystallization.
Ethanol/WaterGood for recrystallizationDissolve in hot ethanol, add hot water until cloudy, then cool slowly.

Table 2: Column Chromatography Conditions for Brominated Pyrazole Purification

CompoundStationary PhaseMobile Phase (v/v)Typical RfReference
1-Methyl-3,5-diphenyl-1H-pyrazoleSilica GelPetroleum Ether / Ethyl Acetate (9:1)0.40[9]
4-Bromo-1,3,5-trisubstituted pyrazolesSilica Geln-Hexane / Ethyl AcetateVaries with substitution[10]
General Brominated PyrazolesSilica GelHexane / Ethyl Acetate (gradient)0.2 - 0.4 for desired productGeneral Practice

Experimental Protocols

Protocol 1: Recrystallization of 4-Bromo-1H-pyrazole

This is a general procedure and may need optimization based on the specific impurities present.

  • Dissolution: Place the crude 4-bromo-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Column Chromatography Purification of a Brominated Pyrazole

This protocol provides a general workflow for purifying a brominated pyrazole using silica gel chromatography.

  • TLC Analysis: Determine the optimal solvent system (mobile phase) by running TLC plates of the crude mixture in various solvent combinations (e.g., different ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.[1][2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude brominated pyrazole in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions as the solvent drips from the bottom of the column.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired compound and remove the solvent under reduced pressure to obtain the purified brominated pyrazole.

Mandatory Visualization

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude Brominated Pyrazole purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Difficult Solid oiling_out Oiling Out? recrystallization->oiling_out Check for Issues low_yield Low Yield? recrystallization->low_yield colored_impurities Colored Impurities? recrystallization->colored_impurities poor_separation Poor Separation? column_chromatography->poor_separation Check Separation pure_product Pure Product solve_oiling Slow Cool / Change Solvent / Seed Crystal oiling_out->solve_oiling Solution solve_yield Minimize Solvent / Cool Thoroughly low_yield->solve_yield Solution solve_color Use Activated Charcoal colored_impurities->solve_color Solution solve_oiling->pure_product solve_yield->pure_product solve_color->pure_product solve_separation Optimize Mobile Phase / Repack Column poor_separation->solve_separation Solution solve_separation->pure_product

Caption: Troubleshooting workflow for purification of brominated pyrazoles.

Purity_Analysis_Workflow cluster_nmr NMR Data Interpretation cluster_ms MS Data Interpretation start Purified Brominated Pyrazole Sample analysis_choice Select Analytical Method start->analysis_choice nmr NMR Spectroscopy analysis_choice->nmr ms Mass Spectrometry analysis_choice->ms nmr_integration Check Integration Ratios nmr->nmr_integration ms_mw Confirm Molecular Weight (M+ / M+2 Pattern) ms->ms_mw final_assessment Final Purity Assessment nmr_impurities Identify Impurity Peaks nmr_integration->nmr_impurities nmr_solvent Identify Residual Solvents nmr_impurities->nmr_solvent nmr_solvent->final_assessment ms_impurities Identify Impurity Masses ms_mw->ms_impurities ms_fragmentation Analyze Fragmentation ms_impurities->ms_fragmentation ms_fragmentation->final_assessment

Caption: Workflow for purity analysis of brominated pyrazole compounds.

References

Technical Support Center: Stability Assessment of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the stability assessment of pyrazole carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole carboxylic acids?

A1: Pyrazole carboxylic acids can degrade through several pathways, primarily influenced by the specific functional groups on the molecule and the experimental conditions. The most common pathways include:

  • Hydrolysis: Derivatives containing ester groups are susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.[1]

  • Oxidation: While the pyrazole ring itself is relatively stable against oxidation, substituents or the molecule as a whole can be degraded by oxidizing agents like peroxides or dissolved oxygen.[1] The N-1 and C-4 positions of the pyrazole ring can be particularly susceptible, potentially forming N-oxides or hydroxylated species.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can trigger photochemical reactions leading to degradation. The rate and pathway of photodegradation depend on the chromophores within the molecule and the light's wavelength.[1]

Q2: What environmental factors most commonly affect the stability of pyrazole carboxylic acids?

A2: The stability of pyrazole carboxylic acids is significantly influenced by several factors:

  • pH: The pH of the solution is a critical factor, especially for compounds prone to hydrolysis.[1] Stability can vary dramatically between acidic, neutral, and basic media.

  • Temperature: Elevated temperatures can accelerate degradation reactions, making thermal stability a key parameter to assess.[2][3] Many pyrazole derivatives are characterized by their relatively high thermal stability.[4]

  • Light: As mentioned, exposure to UV and even visible light can cause photodegradation.[1] Experiments should be conducted with appropriate light protection if the compound is found to be photosensitive.

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation.[1]

Q3: How should I properly store my pyrazole carboxylic acid compounds to ensure long-term stability?

A3: To maximize shelf-life and ensure experimental reproducibility, store pyrazole carboxylic acid derivatives under the following conditions:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize moisture.

  • In Solution: If storing in solution, it is crucial to first determine the compound's stability in the chosen solvent and pH. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C to -80 °C) may be necessary, but perform freeze-thaw stability studies to ensure the compound does not degrade during this process. Use solvents that are free of peroxides and dissolved gases.

Q4: I am observing unexpected results in my assay, suggesting my compound is unstable. What is the first step in troubleshooting?

A4: The first step is to systematically identify the potential cause of degradation. A forced degradation study is the most effective way to understand your compound's intrinsic stability and identify its likely degradation products and pathways.[5][6] This involves intentionally stressing the compound under various conditions (acid, base, heat, light, oxidation) to accelerate degradation.[1][7]

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC/LC-MS Analysis

If you observe unexpected peaks in your chromatogram, which may indicate degradation or impurities, use the following logical workflow to diagnose the issue.

G Start Unexpected Peak(s) Observed in Chromatogram CheckBlank 1. Analyze a Solvent Blank (Mobile Phase/Diluent) Start->CheckBlank IsBlankContaminated Peak(s) present in blank? CheckBlank->IsBlankContaminated SourceSolvent Source is contaminated solvent, glassware, or system carryover. Clean system and use fresh solvents. IsBlankContaminated->SourceSolvent Yes CheckUnstressed 2. Analyze a Freshly Prepared, Unstressed Sample IsBlankContaminated->CheckUnstressed No IsPresentUnstressed Peak(s) present in fresh sample? CheckUnstressed->IsPresentUnstressed SourceImpurity Source is an impurity from synthesis, not a degradant. Review purification process. IsPresentUnstressed->SourceImpurity Yes CheckStorage 3. Review Sample Storage & Handling Conditions IsPresentUnstressed->CheckStorage No DegradationSuspected Degradation is likely cause. Proceed to Forced Degradation Study. CheckStorage->DegradationSuspected ForcedDegradation 4. Perform Forced Degradation Study to identify degradants under specific stress conditions (pH, light, heat, oxidant). DegradationSuspected->ForcedDegradation

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Pyrazole Carboxylic Acid (e.g., 1 mg/mL in suitable solvent) Control Unstressed Control Sample (Stored at 2-8°C, protected from light) Acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂ at RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B light conditions) Prep->Photo Analyze Analyze All Samples by Stability-Indicating Method (e.g., RP-HPLC with UV/MS detector) Control->Analyze Neutralize Neutralize Acid/Base Samples (if required for analysis) Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Compare stressed samples to control. Identify degradants, calculate mass balance, and determine degradation pathways. Analyze->Data

Caption: Experimental workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the pyrazole carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).[8] Prepare a control sample and protect it from stress conditions.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[1] Heat at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours), sampling at intervals. After incubation, cool and neutralize the sample with an equivalent amount of base before analysis.[8]

  • Base Hydrolysis: Follow the procedure for acid hydrolysis, but use 0.1 M to 1 M NaOH.[1] Neutralize with an equivalent amount of acid before analysis.[8]

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[1] Monitor the reaction over time.

  • Thermal Degradation: Expose both the solid compound and the solution to dry heat (e.g., 80-100°C).[5]

  • Photostability: Expose the solid compound and solution to a light source that provides combined visible and UV output as specified by ICH Q1B guidelines.[8] A parallel sample wrapped in aluminum foil should be used as a dark control.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using a suitable stability-indicating method like RP-HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

Protocol 2: General Stability-Indicating RP-HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradants, impurities, or excipients.

  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[9]

    • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[9]

  • Method Optimization:

    • Inject a mixture of the unstressed compound and samples from the forced degradation study that show significant degradation.

    • Adjust the mobile phase gradient, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.[9]

  • Detection: Use a PDA detector to identify the optimal wavelength for detection and to check for peak purity. A mass spectrometer is invaluable for identifying the mass of the parent compound and its degradants.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9]

Data Summary

Table 1: Recommended Conditions for Forced Degradation Studies

This table summarizes the typical starting conditions for stress testing as recommended by international guidelines.[1][5][8] Researchers should adjust the duration, temperature, and reagent concentration to achieve the target degradation of 5-20%.

Stress ConditionReagent/ParameterTypical TemperatureNotes
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°CNeutralize sample before injection.[8]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°CNeutralize sample before injection.[8]
Oxidation 3% - 30% H₂O₂Room TemperatureOther oxidants can be used if relevant.[7]
Thermal Dry Heat80°C or higherTest both solid material and solution.[5]
Photostability ICH Q1B specified lightControlled Room TempUse a dark control to differentiate light vs. thermal effects.[8]
Diagram: Potential Degradation Pathways

This diagram illustrates the general degradation pathways that a substituted pyrazole carboxylic acid might undergo.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) Parent Pyrazole Carboxylic Acid Derivative (Parent Compound) HydrolyzedAcid Decarboxylation Product Parent->HydrolyzedAcid Loss of CO₂ OtherHydrolysis Side-Chain Hydrolysis Product (e.g., from ester) Parent->OtherHydrolysis N_Oxide N-Oxide Parent->N_Oxide Hydroxylated Hydroxylated Ring Product Parent->Hydroxylated Rearrangement Rearrangement Product Parent->Rearrangement RingOpening Ring-Opening Product Parent->RingOpening

Caption: Generalized potential degradation pathways for pyrazole carboxylic acid derivatives.

References

Technical Support Center: Overcoming Low Yields in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges encountered during the Knorr pyrazole synthesis, with a focus on improving reaction yields. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that can lead to low yields and other complications during the Knorr pyrazole synthesis.

Q1: My reaction has a very low yield. What are the most common causes and how can I address them?

A1: Low yields in the Knorr pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which not only consume starting materials but also complicate the purification of the desired product. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened bottle or purifying the reagent before use is recommended.

  • Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. While a 1:1 molar ratio is the theoretical ideal, in practice, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, and pH are all critical parameters that may require optimization for your specific substrates.

    • Temperature: Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation of starting materials or the product.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Formation of Stable Intermediates: In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product. Increasing the reaction temperature or adding a dehydrating agent might be necessary to push the reaction to completion.

Q2: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?

A2: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidation.

  • Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to color formation.

  • Purification:

    • Washing: Washing the crude product with a suitable solvent can help remove some of the colored impurities.

    • Recrystallization: Recrystallization is a highly effective method for purifying the final product and removing colored impurities.

    • Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can effectively remove baseline impurities and coloration.

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?

A3: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

  • Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in favor of one isomer.

  • pH Control: The pH of the reaction can influence the site of the initial nucleophilic attack. Acidic conditions might favor the formation of one regioisomer, while neutral or basic conditions could favor the other.

  • Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.

Q4: My product is difficult to purify. What are the best methods for purifying pyrazoles?

A4: The purification of pyrazoles can sometimes be challenging due to the presence of side products or unreacted starting materials.

  • Recrystallization: This is often the most effective method for purifying solid pyrazole products. Common solvents for recrystallization include ethanol, methanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the pyrazole into the aqueous layer. The aqueous layer can then be basified and the pure pyrazole extracted back into an organic solvent.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the Knorr pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

This table demonstrates the significant influence of the solvent on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position, while Regioisomer B has the opposite substitution pattern.

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol55:4585
CF₃, PhenylMethylhydrazineTFE85:1592
CF₃, PhenylMethylhydrazineHFIP97:395
CF₃, PhenylPhenylhydrazineEthanol60:4088
CF₃, PhenylPhenylhydrazineTFE90:1094
CF₃, PhenylPhenylhydrazineHFIP>99:197

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol

Table 2: Optimization of Reaction Conditions for the Synthesis of Edaravone

This table illustrates the impact of catalyst and temperature on the yield of Edaravone from the reaction of ethyl acetoacetate and phenylhydrazine.

CatalystTemperature (°C)Reaction Time (h)Yield (%)
None (Neat)135-1451~90
Acetic Acid (catalytic)100185
Fe₃O₄ nanoparticles80298.55[1]
None (Ethanol solvent)Reflux275

Experimental Protocols

The following are detailed methodologies for key experiments related to the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [2]

This protocol describes the synthesis of the neuroprotective agent Edaravone.

  • Materials:

    • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

    • Phenylhydrazine (1.25 mL, 12.5 mmol)

    • Diethyl ether

    • Ethanol (95%)

  • Procedure:

    • In a round-bottomed flask, carefully add the ethyl acetoacetate and then slowly add the phenylhydrazine. Note that this addition is slightly exothermic and should be performed in a fume hood.

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

    • After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.

    • Add approximately 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone precipitates as a powder.

    • Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.

    • Recrystallize the crude product from a minimum amount of hot 95% ethanol (typically 5–7 mL).

    • Allow the hot solution to cool to room temperature, and then place it in an ice bath to complete crystallization.

    • Filter the purified crystals by vacuum filtration, dry them in a desiccator, and determine the yield and melting point (125–127 °C).

Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone [3]

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, mix the ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ethyl benzoylacetate has been consumed, add 10 mL of water to the hot reaction mixture with stirring.

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing the Knorr pyrazole synthesis.

Troubleshooting_Low_Yields Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeStoichiometry Optimize Reactant Stoichiometry CheckPurity->OptimizeStoichiometry Purity Confirmed EvaluateConditions Evaluate Reaction Conditions (T, t, pH) OptimizeStoichiometry->EvaluateConditions Stoichiometry Optimized ConsiderSideReactions Investigate Side Reactions EvaluateConditions->ConsiderSideReactions Conditions Optimized PurificationLoss Review Purification Procedure ConsiderSideReactions->PurificationLoss Side Reactions Minimized ImprovedYield Improved Yield PurificationLoss->ImprovedYield Purification Optimized Knorr_Synthesis_Workflow Start Start ReactantPrep Prepare Reactant Solution (1,3-Dicarbonyl) Start->ReactantPrep HydrazineAdd Add Hydrazine (dropwise) ReactantPrep->HydrazineAdd Reaction Reaction (Stirring, Heating) HydrazineAdd->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Reaction Work-up (Cooling, Precipitation) Monitoring->Workup Reaction Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization End End Characterization->End

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors: Celecoxib, Deracoxib, and Mavacoxib. The primary mechanism of action for these compounds is the inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions. This selectivity aims to reduce the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

Beyond their anti-inflammatory properties, pyrazole inhibitors, particularly Celecoxib, have demonstrated anti-cancer effects through both COX-dependent and COX-independent pathways. These include the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[4][5]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of Celecoxib, Deracoxib, and Mavacoxib against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is also provided to illustrate the preference of each inhibitor for the COX-2 isoform.

InhibitorCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity IndexReference(s)
Celecoxib 2150040~537[6][7]
Deracoxib >10,000~200>50[8][9]
Mavacoxib 24601280~1.9[10]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition and the Inflammatory Cascade

The primary anti-inflammatory effect of these pyrazole inhibitors is achieved by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. This, in turn, reduces the production of pro-inflammatory prostaglandins (like PGE2), which are key mediators of pain and inflammation.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole_Inhibitors Pyrazole Inhibitors (Celecoxib, Deracoxib, Mavacoxib) Pyrazole_Inhibitors->COX2 Inhibit

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Inhibitors.

Celecoxib-Induced Apoptosis (COX-Independent Pathway)

Celecoxib has been shown to induce apoptosis in cancer cells through mechanisms that are independent of its COX-2 inhibitory activity. One key pathway involves the disruption of the mitochondrial membrane potential, leading to the activation of the intrinsic apoptosis cascade.[11][12] This process culminates in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Celecoxib_Apoptosis Celecoxib Celecoxib Mitochondrion Mitochondrion Celecoxib->Mitochondrion Disrupts Membrane Potential Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Celecoxib-Induced Intrinsic Apoptosis Pathway.

Celecoxib-Induced Cell Cycle Arrest (COX-Independent Pathway)

Celecoxib can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression of key cell cycle regulatory proteins. For instance, Celecoxib has been observed to increase the expression of cell cycle inhibitors like p21 and p27, while decreasing the expression of cyclins, which are necessary for cell cycle progression.[5] The specific phase of cell cycle arrest (G1 or G2/M) can be dependent on the concentration of Celecoxib used.[13]

Celecoxib_CellCycle cluster_G1 G1 Phase cluster_G2 G2 Phase G1_S_Transition G1/S Transition G2_M_Transition G2/M Transition Celecoxib Celecoxib p21_p27 p21, p27 (Cell Cycle Inhibitors) Celecoxib->p21_p27 Increases Expression Cyclins Cyclins Celecoxib->Cyclins Decreases Expression p21_p27->G1_S_Transition Inhibits Cyclins->G1_S_Transition Promotes Cyclins->G2_M_Transition Promotes

Figure 3: Celecoxib's Effect on Cell Cycle Regulation.

Detailed Experimental Protocols

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of pyrazole inhibitors against COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency of test compounds on the enzymatic activity of COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored to determine the rate of the reaction, and the inhibition of this rate by the test compound is calculated.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank wells: Assay buffer.

    • 100% Activity wells: Assay buffer, heme, and enzyme (either COX-1 or COX-2).

    • Inhibitor wells: Assay buffer, heme, enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and TMPD to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

2. Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of pyrazole inhibitors on the viability of cancer cell lines.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of pyrazole inhibitors, from initial screening to the characterization of their mechanism of action.

Experimental_Workflow Start Start: Synthesize/Obtain Pyrazole Inhibitors COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Determine_IC50 Determine IC50 Values & Selectivity COX_Assay->Determine_IC50 Cell_Viability Cell Viability Assays (e.g., MTT) Determine_IC50->Cell_Viability Potent & Selective Inhibitors Determine_Antiproliferative_IC50 Determine Antiproliferative IC50 in Cancer Cells Cell_Viability->Determine_Antiproliferative_IC50 Mechanism_Studies Mechanism of Action Studies Determine_Antiproliferative_IC50->Mechanism_Studies Active Compounds Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis End End: Characterized Inhibitor Apoptosis_Assay->End Cell_Cycle_Analysis->End

Figure 4: General Experimental Workflow for Pyrazole Inhibitor Evaluation.

References

The Rise of Pyrazoles: A Comparative Guide to Their Validation as Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this landscape, pyrazole compounds have emerged as a "privileged scaffold" in modern drug discovery, demonstrating a remarkable versatility across a spectrum of diseases. This guide provides an objective comparison of pyrazole-based drug candidates against other alternatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of numerous FDA-approved drugs.[1][2][3] Its derivatives have shown significant promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][5][6][7] This is attributed to the pyrazole core's unique physicochemical properties that can lead to improved pharmacokinetic and pharmacological effects compared to other heterocyclic rings.[3]

Performance Comparison of Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives have been extensively explored as kinase inhibitors, with several compounds demonstrating high potency and selectivity.[5][6][7]

Below is a comparative summary of the in vitro activity of selected pyrazole compounds against various cancer cell lines and kinases, alongside established kinase inhibitors.

Compound/DrugTarget/Cell LineIC50/GI50 (µM)Reference CompoundIC50 of Reference (µM)Citation
Compound 9 MG-MID (Mean)3.59Sorafenib1.90[8]
Compound 6a HOP-92 (Non-small cell lung cancer)1.65Sorafenib-[8]
Compound 7 HOP-92 (Non-small cell lung cancer)1.61Sorafenib-[8]
Compound 21 HCT116 (Colon)0.39 ± 0.06Doxorubicin-[4]
MCF-7 (Breast)0.46 ± 0.04[4]
Aurora-A kinase0.16 ± 0.03[4]
Compound 22 MCF7 (Breast)0.01Doxorubicin-[4]
Compound 23 NCI-H460 (Lung)0.03Doxorubicin-[4]
Compound 42 WM 266.4 (Melanoma)0.12--[4]
MCF-7 (Breast)0.16[4]
Compound 44 BCR-Abl kinase0.0142--[4]
RuxolitinibJAK1~0.003--[5]
JAK2~0.003[5]
AfuresertibAkt10.00008 (Ki)--[9]
Compound 2 Akt10.0013Uprosertib0.0024[9]
Compound 8 Aurora A0.035--[9]
Aurora B0.075[9]
Compound 22 CDK20.024AT75180.024[9]
CDK50.023[9]
Compound 3a PC-3 (Prostate)1.22Sorafenib1.13[10]
Compound 3i PC-3 (Prostate)1.24Sorafenib1.13[10]
Compound 50 EGFR0.09Erlotinib10.6[11]
VEGFR-20.23Sorafenib1.06[11]
HepG2 (Liver)0.71[11]

Key Experimental Protocols

To ensure the validity and reproducibility of the data presented, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the pyrazole compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Use male albino Swiss mice (20-25 g) and allow them to acclimatize to laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrazole compound or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: The degree of edema is expressed as the increase in paw volume. The percentage of inhibition of edema is calculated for each group relative to the control group.

Target Engagement and Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to assess the inhibition of kinase phosphorylation, a key indicator of target engagement.

Protocol:

  • Cell Lysis: Treat cells with the pyrazole inhibitor for a specified time. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-JAK, p-STAT, p-VEGFR-2) overnight at 4°C. Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the pyrazole compound.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanism. The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by pyrazole compounds and a typical experimental workflow for their validation.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Many pyrazole-based inhibitors, such as Ruxolitinib, target components of this pathway.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK recruits STAT STAT Receptor->STAT recruits pJAK p-JAK JAK->pJAK autophosphorylation pJAK->Receptor pJAK->STAT phosphorylates pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene Gene Transcription Nucleus->Gene Pyrazole Pyrazole Inhibitor Pyrazole->pJAK inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrazole compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Several pyrazole derivatives have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->pVEGFR2 inhibits Experimental_Workflow Start Pyrazole Compound Library Screening In Vitro Screening (e.g., MTT Assay) Start->Screening Hit Hit Identification (Potent & Selective) Screening->Hit Target Target Validation (e.g., Western Blot) Hit->Target Lead Lead Optimization (ADME/Tox) Target->Lead InVivo In Vivo Efficacy (e.g., Animal Models) Lead->InVivo Candidate Drug Candidate InVivo->Candidate

References

N-Phenylpyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-phenylpyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across three distinct therapeutic and agrochemical targets: the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), c-Jun N-terminal kinase (JNK), and insect ryanodine receptors (RyRs). The information presented herein is intended to facilitate the rational design of novel and potent modulators for these important targets.

Performance Comparison: Quantitative SAR Data

The following tables summarize the in vitro potencies of various N-phenylpyrazole derivatives against their respective targets. These datasets highlight key structural modifications that influence inhibitory or modulatory activity.

Table 1: N-Phenylpyrazole Derivatives as MCL-1 Inhibitors

Myeloid Cell Leukemia-1 (MCL-1) is a key pro-survival protein and a validated target in oncology. The following N-phenylpyrazole derivatives have been evaluated for their ability to inhibit the MCL-1/Bim interaction.

Compound IDR1R2R3MCL-1 Kᵢ (μM)[1]
LC126 HHH13 ± 2.7
GQN-B37-E -OCH₃ClCOOH0.6

Note: Data extracted from a study on selective MCL-1 inhibitors. Lower Kᵢ values indicate higher binding affinity.

Table 2: N-Phenylpyrazole Derivatives as JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases involved in stress signaling pathways and are implicated in various inflammatory diseases and neurodegenerative disorders.

Compound IDCoreR1JNK3 IC₅₀ (nM)[2]p38 IC₅₀ (μM)[2]
SR-3576 Aminopyrazole3-CF₃-Phenyl7>20
SR-3451 AminopyrazolePhenyl100.08
SR-3582 Aminopyrazole2-Cl-Phenyl11>20
SR-3583 Aminopyrazole4-F-Phenyl190>20

Note: Data from a study on selective aminopyrazole-based JNK3 inhibitors. Lower IC₅₀ values indicate higher inhibitory potency.

Table 3: N-Phenylpyrazole Derivatives as Insecticides (Ryanodine Receptor Modulators)

Insect ryanodine receptors (RyRs) are crucial for calcium regulation in muscle and nerve cells, making them a prime target for insecticides. N-phenylpyrazole derivatives have been developed as potent modulators of these receptors.

Compound IDR1R2R3Target PestLC₅₀ (μg/mL)[3]
Chlorantraniliprole Cl-CONHCH₂PyCH₃Mythimna separata0.16
IIIb Br-CONHCH₂PyCH₃Mythimna separata0.21
IIIy I-CONHCH₂PyCH₃Mythimna separata0.25

Note: Data from a 3D-QSAR study of N-phenylpyrazoles against the oriental armyworm, Mythimna separata. Lower LC₅₀ values indicate higher insecticidal activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Fluorescence Polarization (FP)-Based MCL-1 Binding Assay

This assay is used to determine the binding affinity of compounds to MCL-1 by measuring the displacement of a fluorescently labeled Bak BH3 peptide.

Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescent probe upon binding to a larger molecule. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger MCL-1 protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Protocol:

  • Reagents:

    • Recombinant human MCL-1 protein.

    • Fluorescein-labeled Bak BH3 peptide (tracer).

    • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20.[4]

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Prepare a solution of MCL-1 protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust signal.

    • Add serial dilutions of the test compounds to a 384-well black plate.

    • Add the MCL-1 and tracer mixture to the wells containing the test compounds.[4]

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.[4]

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).[4]

    • The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation or a similar model.

ADP-Glo™ JNK Kinase Assay

This luminescent kinase assay measures the activity of JNK by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the JNK enzyme catalyzes the transfer of a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction, the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Reagents:

    • Recombinant JNK enzyme.

    • Substrate (e.g., ATF2).

    • ATP.

    • ADP-Glo™ Reagent.

    • Kinase Detection Reagent.

    • Kinase Assay Buffer.

  • Procedure:

    • Set up the kinase reaction by combining the JNK enzyme, substrate, and ATP in the kinase assay buffer in a 384-well plate.

    • Add the test compounds at various concentrations to the reaction mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6][7]

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.[5][6][7]

    • Measure the luminescence using a plate-reading luminometer.

    • The IC₅₀ values are calculated from the dose-response curves of luminescence versus inhibitor concentration.

Insecticidal Bioassay: Rice Stem Dipping Method

This method is used to evaluate the insecticidal activity of compounds against chewing insects like Mythimna separata.

Principle: Rice seedlings are treated with the test compound, and the mortality of the target insect is observed after feeding on the treated seedlings.

Protocol:

  • Materials:

    • Rice seedlings (e.g., 15-day-old).[8]

    • Test insects (Mythimna separata larvae).

    • Test compounds formulated as solutions or suspensions.

    • Petri dishes or similar containers.

  • Procedure:

    • Prepare serial dilutions of the test compounds in an appropriate solvent with a surfactant.

    • Dip the rice seedlings into the test solutions for a set period (e.g., 30 seconds).[9]

    • Allow the treated seedlings to air dry.

    • Place the treated seedlings into petri dishes.

    • Introduce a known number of insect larvae into each petri dish.[8]

    • Maintain the dishes under controlled environmental conditions (temperature, humidity, and light).

    • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours).

    • The LC₅₀ (lethal concentration 50%) is calculated using probit analysis of the concentration-mortality data.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action relevant to the N-phenylpyrazole derivatives discussed in this guide.

MCL1_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy, UV) Bim_Bak Bim / Bak (Pro-apoptotic) Apoptotic_Stimuli->Bim_Bak activates MCL1 MCL-1 MCL1->Bim_Bak inhibits Mitochondrion Mitochondrion Bim_Bak->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to NP_Inhibitor N-Phenylpyrazole Inhibitor NP_Inhibitor->MCL1 inhibits

Caption: MCL-1's role in apoptosis and its inhibition by N-phenylpyrazoles.

JNK_Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression regulates NP_Inhibitor N-Phenylpyrazole Inhibitor NP_Inhibitor->JNK inhibits

Caption: The JNK signaling cascade and its inhibition by N-phenylpyrazoles.

RyR_Mechanism cluster_SR Nerve_Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve_Impulse->RyR activates SR Sarcoplasmic Reticulum (SR) Ca_Cytosol Ca²⁺ (in Cytosol) RyR->Ca_Cytosol releases Ca²⁺ from SR Ca_SR Ca²⁺ (in SR) Muscle_Contraction Muscle Contraction Ca_Cytosol->Muscle_Contraction triggers NP_Modulator N-Phenylpyrazole Modulator NP_Modulator->RyR activates

Caption: Mechanism of insect ryanodine receptor activation and modulation.

References

In Vivo Efficacy of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of pyrazole-based compounds against other alternatives, supported by experimental data. The information is curated to assist researchers in evaluating the therapeutic potential of this important class of heterocyclic compounds.

Anti-inflammatory Activity: Inhibition of Carrageenan-Induced Paw Edema

A widely accepted preclinical model for evaluating acute inflammation is the carrageenan-induced paw edema model in rats. In this assay, the administration of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema
  • Animal Model: Male Wistar rats weighing between 150-200g are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, Diclofenac), and test groups receiving different doses of the pyrazole-based compounds.

  • Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[1][2]

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[3]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Performance of Pyrazole Derivatives
Compound/DrugDose (mg/kg)Route of AdministrationTime (hours)% Inhibition of EdemaReference
Pyrazole Derivative (Compound 4f) Not SpecifiedNot SpecifiedNot Specified15-20%[4]
Celecoxib Not SpecifiedNot SpecifiedNot Specified15.7-17.5%[4]
Pyrazole-hydrazone (Compound 4a) Not SpecifiedNot SpecifiedNot SpecifiedIC50 = 0.67µM (COX-2)[4]
Pyrazole-hydrazone (Compound 4b) Not SpecifiedNot SpecifiedNot SpecifiedIC50 = 0.58µM (COX-2)[4]
Indomethacin 5Intraperitoneal3Significant[3]
Pyrazoline (Compound 2d) 0.0057 mmol/KgIntraperitonealNot SpecifiedHigh[5]
Pyrazoline (Compound 2e) 0.0057 mmol/KgIntraperitonealNot SpecifiedHigh[5]
Pyrazolone Derivative (Compound 5) Not SpecifiedNot Specified1.5105.8% (analgesic)[6]
Pyrazolone Derivative (Compound 13) Not SpecifiedNot Specified189.7% (analgesic)[6]

Anticancer Activity: Xenograft Tumor Growth Inhibition

The in vivo anticancer efficacy of pyrazole-based compounds is frequently evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. The primary endpoint is the inhibition of tumor growth over time.

Experimental Protocol: Hepatocellular Carcinoma (HCC) Xenograft Model
  • Cell Line: Human hepatocellular carcinoma cell lines (e.g., Huh-7, HEC-1B) are cultured in vitro.

  • Animal Model: Immunodeficient mice (e.g., nude mice, BALB/c nu/nu) are used to prevent rejection of the human tumor cells.[7]

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.[8]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The pyrazole-based compound (e.g., Celecoxib) is administered, often mixed with the chow or via oral gavage, at specified doses.[9]

  • Tumor Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: Volume = 1/2 (length x width^2).[8]

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The tumor inhibition rate is calculated.[10]

Comparative Performance of Celecoxib in Xenograft Models
Cancer ModelCompoundDoseTreatment DurationTumor Volume ReductionReference
Endometrial Adenocarcinoma Celecoxib2 mg/day2 weeks32.4%[10]
Celecoxib4 mg/day2 weeks48.6%[10]
Meningioma (IOMM-Lee) Celecoxib500-1500 ppm in chowNot Specified66%[9]
Meningioma (Benign) Celecoxib500-1500 ppm in chowNot Specified65%[9]
Mammary Adenocarcinoma Celecoxib1000 ppm in chow19 days22.3%[11]
Colon Carcinoma (HT-29) Celecoxib160 ppm/day in diet40 days75%[12]
Colon Carcinoma (HCT-116) Celecoxib160 ppm/day in diet40 days74%[12]

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Pathway

Many pyrazole-based compounds exert their anti-inflammatory and some of their anticancer effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Promotes Pyrazole_Compound Pyrazole-Based Compound (e.g., Celecoxib) Pyrazole_Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory activity of pyrazole-based compounds using the carrageenan-induced paw edema model.

Experimental_Workflow_Anti_Inflammatory Start Start: Select Animal Model (e.g., Wistar Rats) Grouping Animal Grouping: - Control - Standard Drug - Test Compounds Start->Grouping Administration Administer Compounds (Oral/IP) Grouping->Administration Induction Induce Edema: Inject Carrageenan Administration->Induction Measurement Measure Paw Volume (Plethysmometer) at intervals (0-5h) Induction->Measurement Analysis Data Analysis: Calculate % Inhibition Measurement->Analysis End End: Comparative Efficacy Analysis->End PPARg_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazole_Agonist Pyrazole-Based PPARγ Agonist PPARg PPARγ Pyrazole_Agonist->PPARg Binds & Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex Forms complex with RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (PPAR Response Element) PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

References

Comparative Docking Analysis of Pyrazole Analogs Reveals Potential for Multi-Targeted Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico analysis of various pyrazole derivatives has demonstrated their significant potential as inhibitors for a range of therapeutic targets, including protein kinases and cyclooxygenase enzymes. These studies, employing molecular docking simulations, provide valuable insights into the binding affinities and interaction mechanisms of these analogs, paving the way for the rational design of more potent and selective drug candidates.

Recent research highlights the versatility of the pyrazole scaffold in medicinal chemistry, with different analogs exhibiting inhibitory activity against key proteins implicated in cancer, inflammation, and microbial infections. Docking studies have been instrumental in elucidating the binding modes of these compounds and predicting their efficacy.

A notable study focused on the interaction of pyrazole derivatives with several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] The results indicated that specific substituted pyrazole-thiadiazole compounds displayed strong binding affinities for these targets. For instance, compound 1b (2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole) exhibited a minimum binding energy of -10.09 kJ/mol with VEGFR-2.[1][2][3] Similarly, compound 1d showed a binding energy of -8.57 kJ/mol with Aurora A, while compound 2b demonstrated the strongest interaction with CDK2, with a binding energy of -10.35 kJ/mol.[1][2][3] These findings suggest that pyrazole derivatives could be developed as multi-targeted kinase inhibitors.[1][2][3]

Further investigations into pyrazole analogs as anticancer agents have identified promising tubulin and VEGFR-2 inhibitors.[4] Molecular docking studies revealed that certain pyrazole-fused curcumin analogs and pyrazolone-pyrazole derivatives exhibit potent cytotoxicity against cancer cell lines, with IC50 values in the micromolar range.[4] For example, one pyrazolone-pyrazole derivative demonstrated an IC50 value of 16.50 µM against the MCF7 breast cancer cell line.[4]

In the context of anti-inflammatory drug discovery, a series of 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives were evaluated as potential Cyclooxygenase-2 (COX-2) inhibitors.[5] Docking studies using the Glide software indicated that these compounds could bind effectively within the active site of the COX-2 enzyme, with docking scores ranging from -6.736 kcal/mol to -9.434 kcal/mol.[5]

The following table summarizes the key quantitative data from these comparative docking studies:

Pyrazole Analog/DerivativeTarget Protein (PDB ID)Docking Score/Binding EnergyKey Findings
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b )VEGFR-2 (2QU5)-10.09 kJ/molPotential inhibitor of VEGFR-2.[1][2][3]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d )Aurora A (2W1G)-8.57 kJ/molPotential inhibitor of Aurora A kinase.[1][2][3]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b )CDK2 (2VTO)-10.35 kJ/molStrong potential as a CDK2 inhibitor.[1][2][3]
Pyrazole-based hybrid heteroaromatics (31 and 32 )CDK2-5.372 and -7.676 Kcal/molEffective binding with CDK2 protein.[4]
4,5-dihydro-1H-pyrazole-1-yl acetate derivativesCOX-2 (3LN1)-6.736 to -9.434 kcal/molPotential as selective COX-2 inhibitors.[5]
Pyrazoline benzenesulfonamide derivativesMMP-2, MMP-9, hCA IX, hCA XII, COX-2Not specifiedPotential selective inhibitors of tumor-associated enzymes.[6]
Pyrazole-benzimidazolone hybrid (12 )4-Hydroxyphenylpyruvate dioxygenase (HPPD)-10.6 kcal/molPotent inhibitor of HPPD.[7]
Pyrazole-thiosemicarbazones and pyrazole-thiazolidinone conjugates (3a and 4b )Topoisomerase II and Topoisomerase IVNot specifiedPotential antibacterial agents targeting topoisomerases.[8]

Experimental Protocols

The methodologies employed in these docking studies generally follow a standardized workflow, which is crucial for the reproducibility and validity of the results. A detailed, generalized protocol is outlined below:

1. Ligand and Macromolecule Preparation:

  • Ligand Preparation: The 2D structures of the pyrazole analogs are drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures. Energy minimization of the ligands is performed using tools like the Dundee PRODRG server to obtain stable conformations.[1]

  • Macromolecule Preparation: The 3D crystal structures of the target proteins (e.g., VEGFR-2, CDK2, COX-2) are retrieved from the Protein Data Bank (PDB).[1][5] All water molecules, co-factors, and existing ligands are removed from the protein structure. Polar hydrogen atoms are added to the protein, and charges (e.g., Kollaman charges) are assigned.[1] The active site for docking is identified, often based on the binding site of the co-crystallized ligand or through literature precedents.[1]

2. Molecular Docking:

  • Software: Automated docking is performed using software such as AutoDock 4.2 or Glide.[1][5][9][10]

  • Algorithm: A Lamarkian genetic algorithm is a commonly employed method in AutoDock for exploring the conformational space of the ligand within the protein's active site.[1]

  • Docking Parameters: For docking calculations, Gasteiger charges are added to the ligands, and rotatable bonds are defined to allow for flexibility during the docking process.[1] The grid box for docking is centered on the active site of the protein.

  • Analysis of Results: The docking results are analyzed based on the binding energy (or docking score) and the binding mode of the ligand. The conformation with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of binding.

Visualizing the Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_validation Validation & Further Steps ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock, Glide, etc.) ligand_prep->docking protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) protein_prep->docking analysis Analysis of Docking Poses (Binding Energy, Interactions) docking->analysis qsar QSAR Studies (Optional) analysis->qsar md_sim Molecular Dynamics Simulation (Optional) analysis->md_sim synthesis Synthesis & In-vitro/In-vivo Testing analysis->synthesis

Caption: Generalized workflow for a comparative molecular docking study.

The signaling pathways targeted by these pyrazole analogs are diverse and critical in disease progression. For instance, the inhibition of the VEGFR-2 signaling pathway is a key strategy in anti-angiogenic cancer therapy. Similarly, targeting CDKs is a well-established approach for controlling cell cycle progression in cancer.

G cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->downstream cell_response Cellular Response (Proliferation, Angiogenesis) downstream->cell_response pyrazole Pyrazole Analog pyrazole->receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole analog.

References

Validating the Mechanism of Action of Pyrazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous clinically successful drugs. Pyrazole-containing compounds have demonstrated a wide range of biological activities, frequently acting as potent and selective inhibitors of key enzymes and signaling pathways implicated in diseases such as cancer and inflammation. Validating the precise mechanism of action is a critical step in the development of these inhibitors. This guide provides a comparative overview of common pyrazole inhibitor classes, their mechanisms of action, and the experimental data supporting these claims.

Comparative Performance of Pyrazole Kinase Inhibitors

Pyrazole derivatives have been extensively developed as inhibitors of various protein kinases. Below is a comparison of their inhibitory activities against two major cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Comparison of Pyrazole-Based CDK2 Inhibitors

Compound IDStructureCDK2 IC50 (µM)Cell Line (Antiproliferative Assay)GI50/IC50 (µM)Reference Compound
Compound 9 Pyrazole Derivative0.96HCT-116-AT7519
Compound 7d Pyrazole Derivative1.47HCT-116-AT7519
Compound 7a Pyrazole Derivative2.01HCT-116-AT7519
Compound 4 Pyrazole Derivative3.82NCI-60 PanelGI50 = 3.81AT7519
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineKi = 0.005A2780GI50 = 0.158Lead Compound 1
Roscovitine Reference CDK Inhibitor0.99---
CAN508 Di-amino Pyrazole Derivative0.35---

Data compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.[1][2][3]

Table 2: Comparison of Pyrazole-Based VEGFR-2 Inhibitors

Compound IDStructureVEGFR-2 IC50 (nM)Cell Line (Antiproliferative Assay)IC50 (µM)Reference Compound
Compound 3i 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one8.93PC-31.24Sorafenib
Compound 3a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one38.28PC-31.22Sorafenib
Compound 9 Fused Pyrazole Derivative220HepG20.71Erlotinib/Sorafenib
Compound 3 Fused Pyrazole Derivative-HepG24.07Erlotinib/Sorafenib
Sorafenib Reference VEGFR-2 Inhibitor30PC-31.13-

Data compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.[4][5][6]

Case Studies: Mechanism of Action of Marketed Pyrazole Inhibitors

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[7][8] This selectivity is key to its mechanism of action and clinical profile.

Table 3: Clinical Trial Data - Celecoxib vs. Non-Selective NSAIDs (CLASS Study)

Outcome (Annualized Incidence)Celecoxib (400 mg BID)Ibuprofen (800 mg TID) / Diclofenac (75 mg BID)P-value
Upper GI Ulcer Complications + Symptomatic Ulcers (All Patients) 2.08%3.54%0.02
Upper GI Ulcer Complications + Symptomatic Ulcers (Aspirin Non-users) 1.40%2.91%0.02
Upper GI Ulcer Complications + Symptomatic Ulcers (Aspirin Users) 4.70%6.00%0.49

The CLASS study demonstrated that celecoxib was associated with a significantly lower incidence of upper gastrointestinal ulcer complications compared to non-selective NSAIDs, particularly in patients not taking aspirin.[7][8]

Ruxolitinib: A JAK1/JAK2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[9][10]

Table 4: Clinical Trial Data - Ruxolitinib vs. Placebo (COMFORT-I Study)

OutcomeRuxolitinibPlaceboP-value
≥35% Reduction in Spleen Volume at 24 Weeks 41.9%0.7%<0.001
≥50% Improvement in Total Symptom Score at 24 Weeks 45.9%5.3%<0.001
Overall Survival (Hazard Ratio) 0.50-0.04

The COMFORT-I trial showed that ruxolitinib significantly reduced spleen volume and improved myelofibrosis-related symptoms and overall survival compared to placebo.[9]

Key Signaling Pathways Targeted by Pyrazole Inhibitors

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for many cytokines and growth factors.[11][12][13] Pyrazole inhibitors like ruxolitinib target the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription 6. Binds DNA Ruxolitinib Pyrazole Inhibitor (e.g., Ruxolitinib) Ruxolitinib->JAK Inhibition CDK_Rb_E2F_Pathway cluster_complex GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Activation Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylation pRb p-Rb Rb->pRb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation Rb_E2F->E2F Release Pyrazole_CDKi Pyrazole CDK Inhibitor Pyrazole_CDKi->CyclinD_CDK46 Inhibition Pyrazole_CDKi->CyclinE_CDK2 Inhibition Experimental_Workflow Start Start: Pyrazole Inhibitor Biochemical Biochemical Assays Start->Biochemical CellBased Cell-Based Assays Start->CellBased KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Biochemical->KinaseAssay CETSA Cellular Thermal Shift Assay (CETSA) Biochemical->CETSA Viability Cell Viability Assay (e.g., MTT) CellBased->Viability WesternBlot Western Blot (Phospho-protein levels) CellBased->WesternBlot CellCycle Cell Cycle Analysis (Propidium Iodide) CellBased->CellCycle MoA Mechanism of Action Validated KinaseAssay->MoA CETSA->MoA Viability->MoA WesternBlot->MoA CellCycle->MoA

References

Benchmarking 4-(4-bromo-1H-pyrazol-1-yl)benzoic Acid Derivatives Against Known Antibacterial Inhibitors of FabI

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid against established inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival, making it a validated target for novel antibacterial agents.[1][2][3] The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new therapeutics acting on unexploited targets like FabI.[3][4][5]

While this compound serves as a versatile scaffold in medicinal chemistry, its derivatives have demonstrated potent antibacterial activity.[6][7][8] This guide will focus on the performance of these derivatives in comparison to well-characterized FabI inhibitors, providing researchers with data to inform the development of new pyrazole-based antibacterial drugs.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of selected derivatives of this compound and known FabI inhibitors against Staphylococcus aureus. The data includes both the half-maximal inhibitory concentration (IC50) against the isolated FabI enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth in vitro.

CompoundTarget EnzymeIC50 (nM)Target OrganismMIC (µg/mL)
Known FabI Inhibitors
TriclosanS. aureus FabI~10-50S. aureus~0.015-0.1
AFN-1252S. aureus FabI<10S. aureus (including MRSA)~0.015
This compound Derivatives
4-[4-(Anilinomethyl)-3-phenyl-1H-pyrazol-1-yl]benzoic acid derivative (Compound 8)S. aureus FabIN/AS. aureus0.78
4-[4-(Anilinomethyl)-3-(4-trifluoromethyl)phenyl-1H-pyrazol-1-yl]benzoic acid (Cpd 59)S. aureus FabIN/AS. aureus<1

Note: IC50 and MIC values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. "N/A" indicates that the data was not available in the reviewed literature.

Signaling Pathway and Experimental Workflow

The FAS-II pathway is a multi-step process essential for the synthesis of fatty acids, which are vital components of bacterial cell membranes. FabI catalyzes the final, rate-limiting step in the elongation cycle of this pathway. Inhibition of FabI disrupts the entire pathway, leading to bacterial cell death.[4]

FAS_II_Pathway cluster_inhibition Inhibition cluster_output Outcome FabH FabH FabG FabG FabH->FabG Condensation FabZ FabZ FabG->FabZ Reduction FabI FabI FabZ->FabI Dehydration FabI->FabH FattyAcids Fatty Acid Synthesis Inhibitor This compound derivatives Inhibitor->FabI Inhibition Membrane Cell Membrane Disruption Death Bacterial Death

Figure 1: Inhibition of the bacterial FAS-II pathway by targeting FabI.

The experimental workflow for benchmarking novel compounds against FabI involves a multi-step process, starting from enzymatic assays to whole-cell activity determination.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_evaluation Evaluation EnzymeAssay FabI Enzyme Inhibition Assay (IC50) MIC Minimum Inhibitory Concentration (MIC) EnzymeAssay->MIC MBC Minimum Bactericidal Concentration (MBC) MIC->MBC DataAnalysis Data Analysis & Comparison MBC->DataAnalysis

Figure 2: Workflow for evaluating novel antibacterial agents.

Experimental Protocols

FabI Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of FabI by 50% (IC50).

Materials:

  • Purified S. aureus FabI enzyme

  • NADPH

  • Crotonoyl-CoA (substrate)

  • Assay Buffer: 100 mM Sodium ADA, pH 6.5, 4% glycerol[9]

  • Test compounds (dissolved in DMSO)

  • 96-well, UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1-2%.

  • In a 96-well plate, add the assay buffer, NADPH (final concentration of 50 µM), and the test compound to each well.[9]

  • Add the purified FabI enzyme to each well to a final concentration of approximately 20 nM.[9]

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding crotonoyl-CoA (final concentration of 25 µM).[9]

  • Immediately monitor the decrease in absorbance at 340 nm for 20 minutes, which corresponds to the oxidation of NADPH.[9]

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)[10]

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates[11]

  • Spectrophotometer or plate reader for measuring optical density at 600 nm (OD600)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[11]

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[11]

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the OD600 of each well. The MIC is the lowest concentration that inhibits visible growth.[11]

Conclusion

Derivatives of this compound represent a promising class of compounds with potent antibacterial activity against clinically relevant pathogens like S. aureus. While established FabI inhibitors such as triclosan and AFN-1252 exhibit very low MIC values, the pyrazole derivatives also demonstrate significant efficacy, with MICs in the sub-micromolar range.[6][7] The data presented in this guide, along with the detailed experimental protocols, provides a foundation for researchers to further explore and optimize this chemical scaffold in the pursuit of novel antibacterial therapies to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Proper Disposal of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

The toxicological properties of this compound have not been thoroughly investigated.[1] However, due to its classification as a halogenated organic compound, it must be treated as hazardous waste. Safe and compliant disposal requires careful segregation and handling.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling, it is crucial to recognize the potential hazards associated with this compound and similar brominated aromatic acids. The compound may be harmful if swallowed or inhaled and can cause skin, eye, and respiratory tract irritation.[1][2][3][4]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.
Respiratory NIOSH-approved N95 or P1 dust maskTo prevent inhalation of dust.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and to facilitate correct disposal, which is often incineration for halogenated compounds.[7]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable container designated for "Halogenated Organic Waste."[7][8] The container must be in good condition and compatible with the chemical.

  • Labeling: The label must include the words "Hazardous Waste" and the full chemical name: "this compound."[8][9] Do not use abbreviations.

  • Collection:

    • For solid waste (e.g., unused reagent, contaminated absorbent materials), carefully place it into the designated container, avoiding dust formation.[1][2]

    • For solutions, collect them in a separate, compatible container also labeled as "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, acids, bases, heavy metals, or other reactive wastes.[5][7][9] Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs.[5][9]

On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by a licensed disposal service.

  • Container Management: Keep the waste container tightly closed except when adding waste.[5][8]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1][5] Ensure it is stored in secondary containment to prevent spills.

  • Volume Limits: Be aware of the maximum volume of hazardous waste that can be accumulated in your laboratory's SAA, as per institutional and local regulations.[5]

Final Disposal Procedure

The final disposal of this compound must be conducted by a licensed hazardous waste disposal service.

Disposal Workflow:

Disposal workflow for this compound.

The recommended disposal method for this type of compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This process must be handled by certified professionals.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the leak and soak up the material with an inert absorbent (e.g., vermiculite, dry sand).[5]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into the designated "Halogenated Organic Waste" container, avoiding dust creation.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If contact occurs, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][5] If inhaled, move to fresh air.[1]

This guide is intended to provide essential operational information. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for the compound before handling.

References

Essential Safety and Operational Guide for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, a compound used in scientific research and development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to prevent eye contact.[1][2]
Hand Protection Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves should be worn.[1][2]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of dust particles.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the chemical's stability and prevent accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is the preferred location for handling this compound.

  • Personal Protective Equipment (PPE): Don the recommended PPE as outlined in the table above.

  • Weighing and Transfer: When weighing and transferring the powdered compound, do so in a manner that minimizes dust generation. Use a chemical fume hood or a balance with a draft shield.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Emergency ScenarioProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures prep Preparation: Clean workspace, verify fume hood function. don_ppe Don Personal Protective Equipment (PPE) prep->don_ppe weigh Weighing and Transfer: Minimize dust in a fume hood. don_ppe->weigh exposure Personal Exposure don_ppe->exposure Potential Exposure solution Solution Preparation: Add solid to solvent slowly. weigh->solution spill Spill weigh->spill Potential Spill post_handle Post-Handling: Clean workspace and wash hands. solution->post_handle solution->spill collect_waste Collect Waste: Unused compound and contaminated items. post_handle->collect_waste Generate Waste label_waste Label Waste Container: Full chemical name and hazards. collect_waste->label_waste segregate_waste Segregate Waste: Do not mix with incompatible chemicals. label_waste->segregate_waste request_disposal Request Disposal: Contact Environmental Health & Safety. segregate_waste->request_disposal evacuate Evacuate Area ppe_spill Don appropriate PPE cleanup Clean spill, collect waste eye_contact Eye Contact: Flush with water for 15 mins. skin_contact Skin Contact: Wash with soap and water. inhalation Inhalation: Move to fresh air. ingestion Ingestion: Rinse mouth, seek medical attention.

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.